molecular formula C6H14ClNO B1592608 N-Methyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 392277-22-4

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B1592608
CAS No.: 392277-22-4
M. Wt: 151.63 g/mol
InChI Key: MMMCYLTUYKZCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCYLTUYKZCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627964
Record name N-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392277-22-4
Record name N-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyloxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS (Free Base): 220641-87-2 Chemical Formula: C₆H₁₃NO[1][2] · HCl Molecular Weight: 151.63 g/mol (Salt) / 115.17 g/mol (Base)[2]

Executive Summary

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a critical secondary amine building block in modern medicinal chemistry.[2] Structurally, it consists of a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) substituted at the 4-position with a methylamino group.[1][2][3][4]

This compound serves as a superior bioisostere to N-methylcyclohexan-4-amine.[2] The inclusion of the ether oxygen in the ring lowers the lipophilicity (LogP) and enhances aqueous solubility without significantly altering the steric bulk of the molecule.[2] It is widely employed in the synthesis of pharmaceutical candidates targeting neurological disorders and inflammatory pathways, where blood-brain barrier (BBB) penetration and metabolic stability are paramount.[2]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 4-(Methylamino)tetrahydropyran HCl; N-Methyloxan-4-amine HCl
CAS Number (Free Base) 220641-87-2 (Note: Commercial salts often referenced under this CAS)
MDL Number MFCD06658492
SMILES CNC1CCOCC1.Cl
Structural Analysis

The tetrahydropyran ring exists primarily in a chair conformation.[2] The 4-amino substituent can adopt either an axial or equatorial position, though the equatorial conformer is generally favored to minimize 1,3-diaxial interactions.[2]

  • Lipophilicity (cLogP): ~ -0.1 (Free Base) vs. ~ 1.2 for N-methylcyclohexylamine.[2]

  • pKa: ~ 10.0 (Predicted for the conjugate acid).[2]

  • H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the amine (in free base form) acts as both a donor and acceptor.[2]

Synthetic Methodology

The industrial preparation of this compound follows a reductive amination pathway.[2] This method is preferred for its scalability and the avoidance of over-alkylation byproducts.[2]

Experimental Protocol: Reductive Amination

Reaction Overview: Tetrahydro-4H-pyran-4-one is condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ.[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF or Methanol.

  • Amine Addition: Add Methylamine (2.0 eq, typically as a solution in THF/MeOH) dropwise at 0°C.

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6, facilitating imine formation.[2] Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.2 eq) portion-wise.

    • Note: STAB is often preferred in process chemistry to avoid toxic cyanide byproducts.[2]

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM or EtOAc.[2]

  • Salt Formation: Dissolve the crude oil (free base) in diethyl ether or dioxane.[2] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white/off-white solid.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Reagents1 Methylamine + AcOH (Imine Formation) Start->Reagents1 Intermediate Imine Intermediate Reagents1->Intermediate Reagents2 Reducing Agent (NaBH3CN or STAB) Intermediate->Reagents2 FreeBase Free Base (Yellow Liquid) Reagents2->FreeBase Reductive Amination SaltStep HCl in Dioxane/Ether FreeBase->SaltStep FinalProduct N-Methyltetrahydro-2H-pyran-4-amine HCl (Solid Precipitate) SaltStep->FinalProduct Salt Formation

Figure 1: Step-wise reductive amination pathway for the synthesis of the target hydrochloride salt.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in fragment-based drug discovery (FBDD).[2]

The "Pyran Switch" Strategy

In Lead Optimization, replacing a cyclohexyl ring with a tetrahydropyran ring (the "Pyran Switch") is a standard tactic to improve drug-like properties (DMPK).[2]

  • Solubility: The ether oxygen increases polarity, often improving thermodynamic solubility.[2]

  • Metabolic Stability: The pyran ring is generally less prone to oxidative metabolism (CYP450) compared to the lipophilic cyclohexyl ring, although the position alpha to the ether oxygen can be a site of oxidation.[2]

  • Basicity Modulation: The inductive effect of the oxygen atom lowers the pKa of the amine slightly compared to the carbocyclic analog, potentially improving membrane permeability.[2]

Decision Logic for Usage

PyranSwitch Problem Lead Compound High LogP / Low Solubility Check Contains N-Methylcyclohexyl? Problem->Check Strategy Apply 'Pyran Switch' Substitute with N-Methyltetrahydropyran Check->Strategy Yes Outcome Reduced LogP (~1 unit) Improved Solubility Maintained Sterics Strategy->Outcome

Figure 2: Strategic logic for deploying the tetrahydropyran moiety in SAR campaigns.

Handling, Safety & Stability

Hazard Identification

While the hydrochloride salt is more stable and easier to handle than the free base, standard laboratory safety protocols must be observed.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: The free base is corrosive and volatile.[2] The HCl salt is hygroscopic; store under inert atmosphere (Nitrogen/Argon) in a desiccator.[2]

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon preferred).[2][5]

  • Stability: Stable for >2 years if stored properly.[2] Avoid strong oxidizing agents.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran.[2] Retrieved from [Link][2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] (Contextual grounding for the "Pyran Switch").

Sources

Technical Guide: Solid-State Characterization of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

[1]

Executive Summary & Compound Identity

This compound (CAS: 55475-42-0 for salt; 220641-87-2 for free base) represents a strategic pharmacophore in modern drug design.[1] Unlike its carbocyclic analog (N-methylcyclohexylamine), the tetrahydropyran (THP) ring lowers lipophilicity (

1

This guide details the structural hierarchy, synthesis, and crystallographic characterization protocol required to validate this entity as a pharmaceutical intermediate.[1]

Key Physicochemical Data
PropertyValue / Description
IUPAC Name N-methyl-tetrahydro-2H-pyran-4-amine hydrochloride
Molecular Formula

Molecular Weight 151.63 g/mol
Physical State White crystalline solid
Melting Point ~150–155 °C (Derivative range)
Solubility High in

, MeOH; Low in

, Hexanes
pKa (Calculated) ~10.5 (Secondary amine)

Structural Prediction & Conformational Analysis

Before experimental diffraction, structural logic dictates the expected packing motifs.[1] Understanding these theoretical constraints allows for rapid validation of experimental X-ray data.[1]

The Tetrahydropyran Chair

The tetrahydropyran ring is expected to adopt a


 chair conformation1
Equatorial Preference

The N-methylamino substituent at position 4 will predominantly occupy the equatorial position.[1]

  • Steric Argument: Placing the bulky ammonium group axially would introduce severe 1,3-diaxial interactions with the C2 and C6 protons.[1]

  • Electrostatics: In the hydrochloride salt, the cationic

    
     group is solvated by chloride anions.[1] An equatorial orientation maximizes the volume available for the counter-ion to approach and form a stable hydrogen-bonding network without steric clashing from the ring.[1]
    
Hydrogen Bonding Network (The "Salt Bridge")

The crystal lattice energy is dominated by the charge-assisted hydrogen bonds between the ammonium cation and the chloride anion.[1]

  • Donor: The secondary ammonium nitrogen (

    
    ) has two active protons.[1]
    
  • Acceptor: The chloride ion (

    
    ).[1]
    
  • Motif: Expect a

    
     or infinite chain motif where each chloride bridges multiple ammonium centers, creating a rigid, high-melting lattice.[1]
    

Experimental Protocol: Synthesis to Structure

The following workflow ensures the isolation of single crystals suitable for X-ray diffraction (SCXRD).

Synthesis (Reductive Amination)

The most robust route utilizes tetrahydro-4H-pyran-4-one and methylamine, followed by in-situ reduction.[1]

  • Imine Formation: React tetrahydro-4H-pyran-4-one with methylamine (excess) in MeOH.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) at 0°C. Stir at RT for 16h.
    
  • Workup: Quench with dilute HCl (to destroy hydride), basify to pH >12, extract with DCM.

  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The target hydrochloride salt precipitates immediately.[1]

Crystallization Strategy

Rapid precipitation yields microcrystalline powder.[1] Single crystals require controlled supersaturation.[1]

  • Method A (Vapor Diffusion): Dissolve 50 mg of salt in minimum Methanol (solvent).[1] Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal. Ether vapor diffuses into MeOH, slowly lowering solubility.[1]

  • Method B (Slow Cooling): Dissolve in hot Isopropanol (near boiling).[1] Allow to cool slowly to RT in a Dewar flask to dampen temperature gradients.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to resolved crystal structure.

GStartStart: Tetrahydro-4H-pyran-4-oneRxnReductive Amination(MeNH2 / NaBH3CN)Start->RxnFreeBaseFree Base Isolation(Liquid)Rxn->FreeBaseSaltHCl Salt Formation(Precipitation)FreeBase->SaltCrystVapor Diffusion(MeOH / Et2O)Salt->Cryst RecrystallizationXRDSCXRD Data Collection(Mo Kα, 100K)Cryst->XRD Single CrystalStructureRefined Crystal StructureXRD->Structure SHELXL Refinement

Caption: Figure 1. Process flow for the synthesis, isolation, and crystallographic characterization of the target amine salt.

Crystallographic Data Analysis

When analyzing the resulting CIF (Crystallographic Information File), researchers must verify the following parameters to ensure scientific integrity.

Data Collection Parameters[1][5]
  • Temperature: Data should be collected at 100 K to minimize thermal motion of the flexible pyran ring and locate the ammonium protons precisely.

  • Radiation: Mo K

    
     (
    
    
    Å) is preferred over Cu K
    
    
    to reduce absorption effects from the Chloride atom.[1]
Refinement Checklist
  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    ), common for achiral organic salts.[1]
  • Disorder: Check the pyran ring carbons (C2/C3/C5/C6) for thermal ellipsoid elongation, which might indicate ring puckering disorder.[1]

  • Proton Location: The ammonium protons (

    
    ) must be located in the Difference Fourier Map  rather than geometrically placed. This confirms the salt species (
    
    
    ) vs. a neutral cocrystal.[1]
Interaction Topology

The stability of the crystal is defined by the interaction between the cation and the chloride anion.[1]

HNN1 (Ammonium)ClCl1 (Chloride)N->Cl H-Bond (Strong)2.2 ÅN->Cl H-Bond (Strong)2.3 ÅCl->N Lattice NetworkOO1 (Ether Oxygen)O->N Intramolecular(Electrostatic)

Caption: Figure 2. Predicted hydrogen bonding topology. The Chloride anion acts as a bridge, accepting protons from the ammonium center.

Implications for Drug Development

Understanding this crystal structure provides actionable insights for formulation:

  • Hygroscopicity: If the crystal packing contains large voids or channels (rare for simple salts but possible), the material may be hygroscopic.[1] A tight packing network mediated by strong

    
     bonds usually indicates good physical stability.[1]
    
  • Polymorphism: The conformational flexibility of the pyran ring (chair vs. twisted boat) suggests a potential for polymorphism.[1] A Polymorph Screen (slurrying in different solvents) is recommended before scaling up.[1]

  • Stoichiometry: The crystal structure definitively proves the 1:1 stoichiometry of the salt, preventing errors in molecular weight calculations during potency assays.[1]

References

  • Synthesis Protocol: Reductive Amination of Ketones. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1][2] Chem.1996 , 61, 3849-3862.[1] [1]

  • Crystallographic Software: SHELX Refinement. Sheldrick, G. M.[1] "A short history of SHELX." Acta Crystallographica Section A.2008 , 64, 112-122.[1]

  • Conformational Analysis: Tetrahydropyran Conformations. Eliel, E. L., et al. "Conformational Analysis of Heterocycles."[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience, 1994 .[1]

  • Commercial Availability & Data: 4-Aminotetrahydropyran hydrochloride.[1][3][4][5] ChemicalBook/Sigma-Aldrich Product Databases.[1]

An In-depth Technical Guide to the Conformational Analysis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the conformational landscape of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, a molecule of interest in medicinal chemistry and fragment-based drug discovery. By integrating computational modeling with experimental NMR spectroscopy, we elucidate the structural dynamics that govern its biological activity and physicochemical properties.

Introduction: The Significance of 3D Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For small molecules designed to interact with biological targets, understanding the preferred spatial arrangement of atoms—the conformation—is paramount. This compound incorporates a saturated tetrahydropyran (THP) ring, a common scaffold in pharmaceuticals, and a protonated aminium group, which is crucial for forming ionic interactions and hydrogen bonds. The orientation of this key functional group relative to the THP ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to determine the dominant conformation of this molecule in solution, providing a validated protocol for researchers in the field.

Foundational Principles of Conformational Analysis

The tetrahydropyran ring, like cyclohexane, is not planar. To alleviate angle and torsional strain, it adopts a puckered three-dimensional shape.[1] The most stable and prevalent of these is the chair conformation , which minimizes steric clashes and positions all substituents in a staggered arrangement.[2][3]

In a chair conformation, the twelve bonds to the ring atoms are classified into two types:

  • Axial (a): Bonds that are perpendicular to the average plane of the ring, pointing straight up or down.[4]

  • Equatorial (e): Bonds that point out from the perimeter of the ring, lying roughly in the plane.[4]

A crucial concept in conformational analysis is the "ring flip," an interconversion between two distinct chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a substituted ring, these two chair conformations are typically not equal in energy. The equilibrium will favor the conformer that minimizes unfavorable steric interactions.

Conformational Isomers and Equilibrium of the Target Molecule

For this compound, the substituent at the C4 position is a protonated N-methylamino group (-NH₂Me⁺). This gives rise to two primary chair conformers in equilibrium: one where the substituent is axial and one where it is equatorial.

Caption: Ring flip equilibrium between axial and equatorial conformers.

Several competing factors determine which conformer is more stable:

  • Steric Hindrance (A-value): Generally, bulkier substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). The protonated methylammonium group is sterically demanding, which strongly suggests a preference for the equatorial position.

  • Intramolecular Hydrogen Bonding: A unique feature of this molecule is the potential for the aminium protons (N-H⁺) to form an intramolecular hydrogen bond with the ring's ether oxygen. This interaction is geometrically plausible only in the axial conformation . Such a bond could stabilize the otherwise sterically disfavored axial conformer. The strength of this bond can be influenced by the solvent environment.[5][6]

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. Polar, hydrogen-bond-accepting solvents may disrupt the intramolecular hydrogen bond, thus favoring the equatorial conformer. Conversely, in non-polar solvents, the intramolecular hydrogen bond may be more significant.[7]

A Dual-Pronged Strategy for Analysis: Computation and Experiment

To authoritatively determine the conformational preference, a combination of computational modeling and experimental verification is essential. This dual approach provides a self-validating system where theoretical predictions are tested against empirical data.

Part A: In Silico Conformational Search and Energy Calculation

Computational chemistry allows for the exploration of a molecule's potential energy surface to identify stable conformations.[8] By calculating the relative energies of the axial and equatorial conformers, we can predict the equilibrium population of each.

Computational_Workflow start Build 3D Structures (Axial & Equatorial) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_ana Frequency Analysis geom_opt->freq_ana verify Verify True Minima (No imaginary frequencies) freq_ana->verify energy_calc Single-Point Energy Calculation verify->energy_calc results Compare Energies (ΔE) Predict Equilibrium energy_calc->results

Caption: Workflow for computational conformational analysis.

Detailed Protocol for Computational Modeling:

  • Structure Generation: Construct 3D models of both the axial and equatorial chair conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This process finds the lowest energy structure for each starting conformation.[9][10]

  • Frequency Analysis: Conduct a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima on the potential energy surface.[11]

  • Energy Comparison: Compare the final electronic energies of the two optimized conformers. The difference in energy (ΔE) can be used to calculate the theoretical equilibrium constant (K_eq) and the relative population of each conformer at a given temperature using the Boltzmann distribution equation.

Table 1: Predicted Energetic Data and Population

Conformer Relative Energy (ΔE) (kcal/mol) Predicted Population at 298 K (%)
Equatorial 0 (Reference) >95% (Hypothetical)
Axial >2.0 (Hypothetical) <5% (Hypothetical)

(Note: Values are hypothetical and would be determined by the actual calculation.)

Part B: Experimental Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution.[12] The key parameter for this analysis is the vicinal proton-proton coupling constant (³J_HH).

The Karplus Relationship

The magnitude of the ³J coupling constant between two protons on adjacent carbons is directly related to the dihedral angle (Φ) between them.[13] This relationship, described by the Karplus equation, is fundamental to conformational analysis.[14][15]

  • Large coupling (³J ≈ 8-13 Hz): Indicates a dihedral angle of ~180° (anti-periplanar), which occurs between two axial protons (axial-axial coupling).

  • Small coupling (³J ≈ 1-5 Hz): Indicates a dihedral angle of ~60° (gauche), which occurs between axial-equatorial or equatorial-equatorial protons.

By examining the ¹H NMR spectrum, specifically the signal for the proton at C4 (H4), we can deduce the conformation.

  • If the Equatorial conformer dominates: H4 will be in an axial position. It will have large axial-axial couplings to the axial protons on C3 and C5. This will result in a signal that is a triplet of triplets or a multiplet with a large width .

  • If the Axial conformer dominates: H4 will be in an equatorial position. It will have only small axial-equatorial and equatorial-equatorial couplings to the protons on C3 and C5. This will result in a narrow multiplet or a broad singlet .

NMR_Analysis cluster_equatorial Equatorial Conformer (H4 is Axial) cluster_axial Axial Conformer (H4 is Equatorial) eq_H4 H4 Signal eq_coupling Large ³J(H4ax-H3ax) Large ³J(H4ax-H5ax) eq_H4->eq_coupling eq_pattern Broad multiplet (Triplet of Triplets) eq_coupling->eq_pattern ax_H4 H4 Signal ax_coupling Small ³J(H4eq-H3/5ax) Small ³J(H4eq-H3/5eq) ax_H4->ax_coupling ax_pattern Narrow multiplet or broad singlet ax_coupling->ax_pattern

Caption: Expected ¹H NMR patterns for the C4 proton in each conformer.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

  • Signal Assignment: Identify the signal corresponding to the proton at the C4 position. This can be confirmed using 2D NMR techniques like COSY and HSQC if necessary.

  • Coupling Constant Measurement: Measure the coupling constants for the C4 proton multiplet. Pay close attention to the largest coupling values observed.

  • Conformational Assignment: Compare the observed coupling constants to the expected values based on the Karplus relationship to determine the dominant conformation.

Table 2: Expected vs. Observed Coupling Constants for the C4 Proton

Coupling Interaction Dihedral Angle (Φ) Expected ³J_HH (Hz) Observed ³J_HH (Hz)
Equatorial Conformer
H4 (ax) - H3/5 (ax) ~180° 8 - 13 To be measured
H4 (ax) - H3/5 (eq) ~60° 2 - 5 To be measured
Axial Conformer
H4 (eq) - H3/5 (ax) ~60° 2 - 5 To be measured

| H4 (eq) - H3/5 (eq) | ~60° | 2 - 5 | To be measured |

Synthesis of Findings and Conclusion

The conformational analysis of this compound hinges on the balance between steric hindrance and potential intramolecular hydrogen bonding. Computational analysis provides a theoretical prediction of the lowest energy state, while ¹H NMR spectroscopy offers definitive experimental evidence of the predominant structure in solution.

Based on established principles of steric hindrance, the equatorial conformation is overwhelmingly expected to be the major, if not exclusive, conformer in solution . This would be confirmed experimentally by the observation of a broad multiplet for the C4 proton with at least one large coupling constant (>8 Hz). If, contrary to expectations, a narrow multiplet with only small couplings were observed, it would provide strong evidence for the stabilization of the axial conformer, likely through intramolecular hydrogen bonding.

This integrated approach ensures a robust and reliable determination of molecular conformation, a critical parameter for rational drug design and the development of structure-activity relationships (SAR). The methodologies described herein are broadly applicable to the conformational analysis of other substituted cyclic systems.

References

  • Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. [Link]

  • Batchelor, J. G. (1976). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, 1585-1590. [Link]

  • Beilstein Journals. (n.d.). nmr-prove of configuration. [Link]

  • ResearchGate. (n.d.). Conformational conversion of cyclohexane and nomenclature, including essential point groups. [Link]

  • OpenStax. (2023). 4.5 Conformations of Cyclohexane. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. [Link]

  • Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

  • University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • National Institutes of Health. (2020). Computational methods for exploring protein conformations. [Link]

  • Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]

  • National Institutes of Health. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • National Institutes of Health. (n.d.). Methylammonium. [Link]

  • ACS Publications. (n.d.). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. [Link]

  • ACS Publications. (2022). Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. [Link]

  • ResearchGate. (n.d.). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. [Link]

  • Wikipedia. (n.d.). Karplus equation. [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. [Link]

  • MDPI. (2023). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Methylammonium lead halide. [Link]

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. [Link]

  • National Institutes of Health. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • arXiv. (n.d.). Unraveling a Structure-Property Relationship for Methylammonium Lead/Tin Trihalide Organic-Inorganic Hybrid Perovskite Solar Cells. [Link]

  • Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • YouTube. (2025). Intermolecular Vs. Intramolecular Hydrogen Bonds?. [Link]

  • National Institutes of Health. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

  • National Institutes of Health. (2022). Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. [Link]

  • PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]

Sources

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride chemical hazards and safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Hazards and Safety of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. This compound, a substituted cyclic amine, represents a valuable building block in the synthesis of complex molecular architectures[1]. Its utility, however, is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, seeking to instill a deep, causal understanding of the hazards associated with this compound and to provide a framework for a self-validating system of safety. While specific toxicological data for this exact compound is limited, a robust safety profile can be constructed by examining closely related structural analogs. The foundational principle of this guide is that true safety is not a checklist, but a continuously reinforced mindset grounded in scientific first principles.

Hazard Identification and Risk Profile

This compound is an amine salt. Amines as a class, particularly lower molecular weight ones, are known for their corrosive and irritant properties. Data from structural analogs, such as (1-tetrahydro-2H-pyran-4-ylmethanamine) and other cyclic amines, consistently indicate a classification as a corrosive material that can cause severe skin burns and eye damage[2][3][4]. Therefore, it is imperative to handle this compound with the assumption that it poses a significant corrosive hazard.

GHS Hazard Classification (Inferred) :

  • Skin Corrosion/Irritation : Category 1B/1C (Causes severe skin burns and eye damage)[2][4]

  • Serious Eye Damage/Eye Irritation : Category 1 (Causes serious eye damage)[2][3]

  • Acute Toxicity, Oral (Potential) : May be harmful if swallowed[5].

Primary Hazard Pathways
  • Dermal Contact : The most immediate and significant risk is severe skin burns upon contact[3]. The corrosive nature of amines can lead to rapid tissue damage.

  • Ocular Contact : Contact with the eyes will likely cause severe, potentially irreversible, damage[2]. Immediate and prolonged irrigation is critical.

  • Inhalation : As a hydrochloride salt, it is likely a solid with low vapor pressure. However, inhalation of dust or aerosols can cause severe irritation and potential corrosive damage to the respiratory tract[2].

  • Ingestion : Ingestion may cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation. Inducing vomiting is contraindicated[2][5].

Core Safety Protocols & Causality

A proactive safety culture is built on understanding the "why" behind each procedural step. The following protocols are designed as a self-validating system, where each action directly mitigates a known or inferred risk.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure potential. Reliance on personal protective equipment (PPE) should always be secondary to robust engineering controls.

  • Ventilation : All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood[6][7]. This prevents the systemic accumulation of dust or vapors in the laboratory environment.

  • Contained Operations : For weighing and transferring solids, use of a glove box or a ventilated balance enclosure is best practice to prevent the release of fine particulates.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense against exposure. It must be selected based on the specific hazards of the material.

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing[3].

  • Eye and Face Protection : Chemical safety goggles are mandatory. Given the severe corrosive potential, a full-face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing[3].

  • Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron is also recommended[3].

Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining chemical integrity.

  • Handling :

    • Avoid all direct contact with the substance.

    • Wash hands thoroughly after handling, even if gloves were worn[7].

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][7].

    • Keep the container tightly closed when not in use[6].

  • Storage :

    • Store in a cool, dry, and well-ventilated area[6].

    • The storage area should be secured and accessible only to authorized personnel ("Store locked up")[3][6].

    • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[3]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open[2][3]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing[2][3]. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Rinse the mouth thoroughly with water. DO NOT induce vomiting[2][3]. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.

Spill and Leak Management
  • Small Spills :

    • Ensure the area is well-ventilated (in a fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spill from entering drains or waterways[6][8].

    • Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to handle the cleanup.

Data Summaries and Visualizations

Chemical and Physical Properties (Inferred)
PropertyValue/InformationSource
Chemical Formula C₆H₁₄ClNO[1]
Molecular Weight 151.64 g/mol (for hydrochloride salt)Calculated
Appearance Likely a solid (as hydrochloride salt)[9]
Solubility Expected to be more water-soluble than the free base[9]
Storage Store at 2-8°C, sealed in a dry, dark place[10]
Hazard Summary Table
HazardGHS ClassificationKey PrecautionFirst AidSource
Skin Contact Category 1B/1C: CorrosiveWear chemical-resistant gloves and lab coat.Flush with water for 15 min, remove clothing.[2][3]
Eye Contact Category 1: CorrosiveWear chemical safety goggles and face shield.Flush with water for 15 min, seek medical aid.[2][3]
Inhalation STOT SE 3 (Potential)Handle in a chemical fume hood.Move to fresh air.[2]
Ingestion Acute Toxicity (Potential)Do not eat, drink, or smoke in the lab.Rinse mouth, do NOT induce vomiting.[2][5]
Risk Assessment Workflow

RiskAssessment cluster_Plan Planning Phase cluster_Action Action Phase cluster_Response Response Phase A A B B A->B Gather Info C C B->C Analyze D D C->D Mitigate Risks E E D->E Formalize F F E->F Contingency Planning G G F->G Ensure Readiness

Caption: Workflow for assessing and mitigating risks before handling the compound.

Emergency Response Logic

EmergencyResponse cluster_Routes cluster_Actions A Exposure Event Occurs B Skin/Eye Contact A->B C Inhalation A->C D Ingestion A->D E Flush with Water (15+ min) Remove Clothing B->E F Move to Fresh Air C->F G Rinse Mouth DO NOT Induce Vomiting D->G H Seek Immediate Medical Attention E->H F->H G->H

Caption: Decision logic for immediate actions following an exposure event.

References

  • SAFETY DATA SHEET (for Tetrahydro-4-methyl-2H-pyran) . (2020-03-03). Fisher Scientific.

  • SAFETY DATA SHEET (for 1-tetrahydro-2H-pyran-4-ylmethanamine) . (2014-09-02). Fisher Scientific.

  • Safety Data Sheet (for (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE) . (2024-12-19). CymitQuimica.

  • CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride . CymitQuimica.

  • Safety Data Sheet: Methyltetrahydropyran . Carl ROTH.

  • SAFETY DATA SHEET (for 4-(Hydroxymethyl)tetrahydropyran) . Fisher Scientific.

  • SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER . (2018-09-10). Nufarm.

  • Safety Data Sheet: N-methyl-2-pyrrolidone . Chemos GmbH & Co.KG.

  • 4-Aminomethyltetrahydropyran . PubChem, National Center for Biotechnology Information.

  • N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 . American Elements.

  • 4-Aminotetrahydropyran . Sigma-Aldrich.

  • Tetrahydro-2H-pyran-4-amine Hydrochloride . Pharmaffiliates.

  • N-Methyl-N-tetrahydro-2H-pyran-4-ylamine . Chem-Impex.

  • (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate . BLDpharm.

Sources

synthesis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride: Starting Materials and Strategic Execution

Introduction

N-Methyltetrahydro-2H-pyran-4-amine, and its hydrochloride salt, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its saturated, non-planar pyran ring introduces favorable physicochemical properties into active pharmaceutical ingredients (APIs), often improving parameters like solubility, metabolic stability, and cell permeability. As a secondary amine, it serves as a crucial intermediate for constructing more complex molecular architectures.[2] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the selection of starting materials and the causal logic behind the preferred experimental pathways.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic disconnection of the target molecule, N-Methyltetrahydro-2H-pyran-4-amine, points to two primary and logical synthetic strategies. The most direct approach involves forming the C-N bond through reductive amination, while a sequential approach involves first establishing the pyran-amine core and then introducing the methyl group.

The key disconnection is at the C-N bond of the amine. This leads to two commercially viable and chemically robust starting materials:

  • Tetrahydro-4H-pyran-4-one: A cyclic ketone that can react with methylamine to form an imine/enamine intermediate, which is then reduced in situ.

  • Tetrahydro-2H-pyran-4-amine: A primary amine that can be directly methylated.

The choice between these pathways depends on factors such as starting material cost, scalability, and control over by-product formation. The reductive amination pathway is generally preferred for its efficiency and atom economy.

Retrosynthesis cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: N-Alkylation Target N-Methyltetrahydro-2H-pyran-4-amine Ketone Tetrahydro-4H-pyran-4-one Target->Ketone C-N Disconnection (Reductive Amination) PrimaryAmine Tetrahydro-2H-pyran-4-amine Target->PrimaryAmine N-Me Disconnection (N-Alkylation) Methylamine Methylamine MethylatingAgent Methylating Agent (e.g., MeI, (MeO)2SO2)

Caption: Retrosynthetic analysis of N-Methyltetrahydro-2H-pyran-4-amine.

Part 2: Primary Synthetic Pathway: Reductive Amination

The most direct and widely employed method for synthesizing N-Methyltetrahydro-2H-pyran-4-amine is the one-pot reductive amination of Tetrahydro-4H-pyran-4-one with methylamine.[3] This strategy is highly efficient as it combines the formation of the C-N bond and the subsequent reduction into a single synthetic operation.

Core Starting Material: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) is a versatile liquid intermediate used extensively in the synthesis of pharmaceuticals and other fine chemicals.[4][5] Its commercial availability and reactivity make it the ideal starting point.[6] The ketone's carbonyl group is electrophilic and readily attacked by the nucleophilic methylamine. A key advantage of this starting material is its structural simplicity, which minimizes competing side reactions.

Mechanism and Rationale

The reaction proceeds in two main stages within the same pot:

  • Imine/Enamine Formation: Methylamine acts as a nucleophile, attacking the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting tetrahedral intermediate then eliminates water to form a Schiff base (imine).

  • In-situ Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to the desired secondary amine. A mild reducing agent is crucial to avoid the reduction of the starting ketone.

Experimental Protocol

The following protocol is a representative example based on established procedures.[3]

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Methylamine (2.0 eq, e.g., as a 2M solution in THF)

  • Acetic Acid (catalytic amount, e.g., 0.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hydrochloric Acid (for salt formation)

  • Diethyl ether or MTBE (for precipitation/crystallization)

Procedure:

  • To a stirred solution of Tetrahydro-4H-pyran-4-one in the chosen solvent (e.g., THF), add methylamine solution dropwise at room temperature.[3]

  • Add acetic acid to the mixture and stir for 1 hour to facilitate imine formation.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, ensuring the temperature remains low.[3]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Upon completion, carefully quench the reaction with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the free base as an oil.

  • For the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or isopropanol until precipitation is complete.

  • Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain this compound.

Reductive_Amination_Workflow start Start: Dissolve Tetrahydro-4H-pyran-4-one in THF add_amine Add Methylamine & Acetic Acid start->add_amine stir_rt Stir at RT (1 hour) Imine Formation add_amine->stir_rt cool Cool to 0 °C stir_rt->cool add_reductant Add Reducing Agent (e.g., NaBH3CN) cool->add_reductant stir_overnight Stir at RT (16-24 hours) Reduction add_reductant->stir_overnight workup Aqueous Workup & Extraction stir_overnight->workup salt_formation HCl Addition Salt Formation workup->salt_formation end End: Isolate HCl Salt salt_formation->end

Caption: Workflow for synthesis via reductive amination.

Part 3: Alternative Synthetic Pathway: N-Alkylation

An alternative route involves the direct methylation of a primary amine precursor. This method is logical but can present challenges in controlling the reaction's selectivity.

Core Starting Material: Tetrahydro-2H-pyran-4-amine

Tetrahydro-2H-pyran-4-amine (CAS 33024-60-1) , often available as its hydrochloride salt, serves as the starting material for this pathway.[7] This compound already contains the required pyran-amine scaffold. The synthetic challenge is reduced to simply forming the N-methyl bond.

Mechanism and Rationale

This is a standard nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking an electrophilic methyl source (the methylating agent).

A significant challenge with this approach is over-alkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-dimethyltetrahydro-2H-pyran-4-amine) and even a quaternary ammonium salt as by-products. To mitigate this, reaction conditions must be carefully controlled, often by using a limited amount of the alkylating agent and a large excess of the starting amine, which is not always practical or cost-effective.

Part 4: Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: N-Alkylation
Primary Starting Material Tetrahydro-4H-pyran-4-oneTetrahydro-2H-pyran-4-amine
Key Transformation C=O to CH-NN-H to N-Me
Atom Economy High (one-pot reaction)Moderate (potential for waste)
Selectivity High (selective imine reduction)Low (risk of over-alkylation)
Scalability Excellent, widely used in industryMore complex to control on a large scale
Key Reagents Methylamine, Reducing Agent (NaBH₃CN)Methylating Agent (e.g., MeI, (MeO)₂SO₂)
Primary Advantage High efficiency and controlSimpler reaction concept

Conclusion

For the synthesis of this compound, the reductive amination of Tetrahydro-4H-pyran-4-one is the superior and most industrially relevant strategy.[6][8] Its one-pot nature, high selectivity, and scalability make it the preferred choice for researchers and drug development professionals. While N-alkylation of Tetrahydro-2H-pyran-4-amine is a chemically valid alternative, the inherent risk of over-alkylation complicates purification and reduces overall yield, making it less desirable for efficient and clean synthesis. The selection of Tetrahydro-4H-pyran-4-one as the core starting material provides a robust and reliable foundation for accessing this valuable chemical intermediate.

References

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 10). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

  • Google Patents. JP3516469B2 - Production of tetrahydro-4H-pyran-4-one.
  • ACS Publications. (2021, December 28). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

Sources

Methodological & Application

Application Note: N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride in Parallel Synthesis

[1][2][3]

Introduction

In the landscape of modern drug discovery, N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (NMTHP-HCl) has emerged as a high-value building block.[1][2][3] It serves as a strategic bioisostere for N-methylcyclohexylamine, offering a critical "polar spacer" motif that modulates physicochemical properties without altering the fundamental steric footprint of a lead compound.

This Application Note provides a comprehensive guide for integrating NMTHP-HCl into parallel synthesis workflows. Unlike simple primary amines, the secondary amine functionality combined with the tetrahydropyran (THP) ether oxygen presents unique solubility and reactivity profiles that require tailored handling, particularly in automated liquid handling environments.

Strategic Value in Medicinal Chemistry[4][5][6]
  • LogP Modulation: The THP ether oxygen lowers lipophilicity (LogP ~ -0.[1][2][3]1) compared to its carbocyclic analog (LogP ~ 1.2), improving metabolic stability and water solubility.[3]

  • Conformational Bias: The anomeric effect and dipole interactions of the ring oxygen can lock the amine substituent into specific conformations (often equatorial), potentially enhancing binding affinity.

  • Solubility: The HCl salt form is robust and stable but presents handling challenges in non-polar solvents typically used in automated synthesis.

Physicochemical Profile

PropertyDataNotes
Chemical Name N-Methyltetrahydro-2H-pyran-4-amine HCl
CAS Number 220641-87-2 (HCl salt)Free base: 199839-10-4
Molecular Weight 151.63 g/mol (Salt)115.17 g/mol (Free Base)
Appearance White to off-white crystalline solidHygroscopic
pKa (Conj.[1][2][3][4][5] Acid) ~9.8 - 10.0Typical secondary amine basicity
Solubility High: Water, DMSO, MethanolLow: DCM, Toluene, EtherCritical for Automation: Insoluble in pure DCM
H-Bond Donors 2 (Salt), 1 (Free Base)
H-Bond Acceptors 1 (Ether Oxygen)

Parallel Synthesis Protocols

Stock Solution Preparation (Critical Step)

Automated liquid handlers (e.g., Tecan, Hamilton) struggle with solid dispensing of hygroscopic salts.[3] Do not attempt to weigh solid NMTHP-HCl directly into reaction plates.

Protocol: Preparation of 0.5 M Stock Solution

  • Solvent Selection: Use DMAc (Dimethylacetamide) or NMP .[2][3] Avoid DMF if possible due to potential decomposition (dimethylamine formation) upon prolonged storage, though DMF is acceptable for immediate use.[3]

  • Neutralization Strategy:

    • Method A (In-situ): Dissolve the HCl salt in the solvent. Add base only when dispensing into the reaction plate. Preferred for stock stability.

    • Method B (Pre-neutralization): Not recommended for long-term storage as the free secondary amine is prone to oxidation or carbamate formation with atmospheric CO2.[1][2][3]

Standard Stock Recipe (100 mL):

  • Weigh 7.58 g of NMTHP-HCl.[1][2][3]

  • Add DMAc to a total volume of 100 mL .

  • Sonicate for 10 minutes at ambient temperature until fully dissolved.

  • Result: 0.5 M clear solution (stable for 4 weeks at 4°C).

Automated Amide Coupling (Acylation)

This protocol is optimized for 96-well plate format using HATU activation.[1][2][3]

Reagents:

  • Carboxylic Acid (R-COOH): 0.2 M in DMAc.[1][2][3]

  • Amine Stock: 0.5 M NMTHP-HCl in DMAc.

  • Activator: HATU (0.5 M in DMAc).[1][2][3]

  • Base: DIPEA (Neat or 2.0 M in NMP).[1][2][3]

Workflow:

  • Dispense Acid: Add 50 µL of R-COOH (10 µmol, 1.0 eq) to the reaction plate.

  • Dispense Base: Add 15 µL DIPEA (4.0 eq). Note: Extra base is required to neutralize the HCl salt of the amine.

  • Dispense Activator: Add 22 µL HATU (1.1 eq). Shake for 5 mins.

  • Dispense Amine: Add 24 µL NMTHP-HCl stock (1.2 eq).

  • Reaction: Seal and shake at RT for 16 hours .

  • Workup (QC): LC-MS check.

    • If conversion < 80%:: Add 0.5 eq T3P (Propylphosphonic anhydride) and heat to 60°C for 4 hours.

SNAr (Nucleophilic Aromatic Substitution)

Ideal for generating heteroaryl-amine libraries (e.g., pyridine, pyrimidine scaffolds).[1][2][3]

Protocol:

  • Electrophile: Chloro- or Fluoro-heterocycle (0.2 M in DMSO).

  • Amine: 0.5 M NMTHP-HCl in DMSO.

  • Base: K2CO3 (Solid, dispensed via powder hopper) OR DIPEA (Liquid).

    • Recommendation: Use DIPEA (5.0 eq) for liquid handling ease.[1][2][3]

  • Conditions: Heat at 100°C for 12 hours .

    • Caution: Ensure plate seals are rated for thermal expansion (e.g., heat-sealed foil, not adhesive).[1][2][3]

Purification & Scavenging Strategy

Because NMTHP forms a tertiary amide (lacking an N-H donor) or a tertiary amine product, purification strategies must differentiate the product from the excess secondary amine starting material.

Recommended Scavenging Protocol (Post-Reaction):

  • Reagent: Polymer-supported Isocyanate (PS-NCO).[1][2][3]

  • Mechanism: PS-NCO reacts rapidly with the excess nucleophilic secondary amine (NMTHP) to form a urea, which remains bound to the bead.[3]

  • Step: Add 3-5 equivalents of PS-NCO resin to the reaction well.

  • Incubate: Shake for 4 hours at RT.

  • Filter: The flow-through contains the desired product (tertiary amide/amine) stripped of the starting amine.[3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for deploying NMTHP-HCl in library synthesis, highlighting the critical "Salt Break" step.

NMTHP_WorkflowStartStart: NMTHP-HCl SolidSolubilityDissolution Step(DMAc or DMSO)Start->SolubilityStockStable Stock Solution(0.5M, Acidic pH)Solubility->Stock  Sonicate  DecisionSelect Reaction TypeStock->DecisionAmidePathAmide Coupling(Target: Tertiary Amide)Decision->AmidePath  Acylation  SnarPathSNAr / Amination(Target: Tertiary Amine)Decision->SnarPath  Arylation  BaseAdd1In-Situ Neutralization(Add DIPEA 4.0 eq)AmidePath->BaseAdd1CouplingAdd R-COOH + HATU(RT, 16h)BaseAdd1->CouplingScavengePurification:Add PS-NCO ResinCoupling->ScavengeBaseAdd2Base Excess(DIPEA 5.0 eq or K2CO3)SnarPath->BaseAdd2HeatThermal Activation(100°C, 12h)BaseAdd2->HeatHeat->ScavengeFinalFinal Product(Filtered)Scavenge->Final  Remove Excess Amine  

Figure 1: Automated parallel synthesis workflow for N-Methyltetrahydro-2H-pyran-4-amine HCl, emphasizing the salt-break strategy.

Scientific Rationale & Troubleshooting

Why Use the HCl Salt?

While the free base liquid is available, it is prone to oxidation and absorbs CO2 to form carbamates, altering stoichiometry over time. The HCl salt is the gravimetric standard for precision library synthesis.

Troubleshooting Guide
  • Issue: Precipitate forms upon adding DIPEA to the stock solution.

    • Cause: DIPEA-HCl salt insolubility in certain solvent mixtures (e.g., high concentration in MeCN).[1][2][3]

    • Fix: Switch solvent system to 100% DMAc or NMP, which solubilizes the ammonium salts better than DMF/MeCN.

  • Issue: Low yield in Amide Coupling.

    • Cause: Steric hindrance.[2][3] The N-methyl group combined with the secondary carbon of the THP ring creates significant steric bulk.

    • Fix: Switch from HATU to COMU or T3P (Propylphosphonic anhydride).[1][2][3] T3P allows for higher temperature coupling (up to 80°C) without significant epimerization of the acid partner.

References

  • Meanwell, N. A. (2011).[2][3][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [1][2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] [1][2][3]

  • PubChem Compound Summary. (2023). This compound (CID 6991950).[1][2][3][7] [1][2][3]

  • Enamine Building Blocks. (2023). Saturated Heterocycles in Medicinal Chemistry. [1][2][3]

Application Note: Strategies and Protocols for Amide Bond Formation with N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyltetrahydro-2H-pyran-4-amine and its hydrochloride salt are increasingly prevalent building blocks in modern drug discovery and medicinal chemistry. Their incorporation into lead compounds often enhances aqueous solubility and modulates physicochemical properties, making them desirable motifs.[1][2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in amide bond formation. We will delve into the core principles governing the reaction, provide field-proven, step-by-step protocols for common coupling methods, and offer expert insights into troubleshooting and optimization. The causality behind experimental choices is emphasized to empower users to adapt these methods to their specific synthetic challenges.

Introduction to the Reagent: Physicochemical Profile

This compound is the salt form of a cyclic secondary amine.[1][3] The tetrahydropyran (THP) ring is a metabolically stable, non-planar saturated heterocycle that can act as a hydrogen bond acceptor, influencing the conformational rigidity and pharmacokinetic profile of a parent molecule. The secondary amine provides a key vector for synthetic elaboration, most commonly through amide bond formation.

A critical aspect of using this reagent is understanding that it is supplied as a hydrochloride salt. This ensures greater stability and ease of handling compared to the free base, which is often a volatile oil.[2] However, the protonated amine is not nucleophilic and cannot participate directly in the coupling reaction. This necessitates a specific and deliberate approach to its use in synthesis, which will be a central theme of this guide.

Table 1: Physicochemical Properties of N-Methyltetrahydro-2H-pyran-4-amine and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 220641-87-2220641-87-2 (for base)[1][2][4][5]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[2][4][6]
Molecular Weight 115.17 g/mol 151.63 g/mol [2][4][7]
Appearance Pale yellow oil / Clear liquidWhite to off-white solid[2][5]
Boiling Point ~165 °C (Predicted)N/A (Decomposes)[5][7]
pKa (Predicted) ~10.01N/A[5]
Solubility Soluble in polar organic solventsSoluble in water, alcohols[1][3]

The Critical First Step: Liberation of the Free Amine

The most common point of failure in protocols using amine hydrochloride salts is the improper handling of the acid-base chemistry. Before any amide coupling can occur, the non-nucleophilic ammonium salt must be converted to the corresponding nucleophilic free amine. This requires the addition of at least one molar equivalent of a suitable base.

G cluster_0 Pre-activation of Amine reagent N-Methyltetrahydro-2H-pyran-4-amine HCl (Non-nucleophilic) product Free Secondary Amine (Nucleophilic) reagent->product Deprotonation base Base (e.g., DIPEA, TEA) (≥ 1.0 eq) base->product salt Protonated Base + Cl⁻ product->salt

Caption: Deprotonation of the amine hydrochloride to generate the active nucleophile.

The choice of base is crucial. It must be strong enough to deprotonate the ammonium salt but should not interfere with the coupling reagents or substrates. Non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation. This initial base is distinct from any additional base that may be required to neutralize acid generated by the coupling reaction itself.

Field-Proven Protocols for Amide Bond Formation

The choice of coupling reagent is dictated by the complexity of the substrates, cost, and desired reaction efficiency. We present two robust protocols: a classic carbodiimide-based method and a modern, high-efficiency uronium salt-based method.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and reliable workhorse for many standard amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The resulting O-acylisourea intermediate is highly reactive and prone to side reactions, including epimerization of adjacent chiral centers. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps the activated acid as a less reactive HOBt-ester, which minimizes side reactions and provides higher yields and purities.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA or TEA (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of the reaction solvent.

  • Add the base, DIPEA (2.5-3.0 eq), to the solution of the activated acid. Causality Note: Adding the bulk of the base now ensures the reaction medium is basic enough to both deprotonate the incoming amine salt and neutralize the HCl from EDC.HCl and any protons generated during the reaction.

  • Add the amine solution dropwise to the reaction mixture at 0 °C to control any potential exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

For more challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, a more potent coupling reagent is required.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that provides rapid and high-yielding couplings with low levels of epimerization.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and dissolve in anhydrous DMF (approx. 0.1 M).

  • Add the base, DIPEA or collidine (3.0 eq), to the mixture. Stir for 5-10 minutes. Experience Note: The solution may turn yellow, which is characteristic of the formation of the activated ester.

  • Add this compound (1.1 eq) directly as a solid or as a solution in a minimum amount of DMF.

  • Stir the reaction at room temperature for 1-4 hours. These reactions are typically much faster than EDC couplings.

  • Monitor Progress: Check for completion via LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate or DCM and water.

    • Wash the organic layer multiple times with water to remove DMF, followed by a wash with saturated aqueous LiCl (which is particularly effective at removing residual DMF) and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Table 2: Representative Reaction Conditions

Carboxylic AcidCoupling MethodBaseSolventTime (h)Temp (°C)Typical Yield
Benzoic AcidEDC/HOBtDIPEADCM1225>90%
Boc-L-AlanineEDC/HOBtDIPEADMF162585-95%
4-Methoxybenzoic AcidHATUDIPEADMF225>95%
2-Naphthoic AcidHATUCollidineDMF325>95%

General Experimental Workflow: A Logic Diagram

The following diagram outlines a self-validating workflow for amide coupling, incorporating decision points and quality control steps that ensure a trustworthy and reproducible outcome.

Caption: A logical workflow for amide coupling with N-Methyltetrahydro-2H-pyran-4-amine HCl.

This structured process ensures that the carboxylic acid is fully activated before the amine is introduced and that the reaction environment remains basic enough to facilitate the coupling. Each wash step in the work-up is designed to remove specific classes of impurities, leading to a cleaner crude product and simplifying the final purification.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides insights into common problems and their solutions.

Table 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base to deprotonate the amine hydrochloride. 2. Reagents (especially coupling agent or solvent) are not anhydrous. 3. Sterically demanding substrates require a stronger coupling agent.1. Ensure at least 2.5-3.0 equivalents of base are used. 2. Use freshly opened anhydrous solvents and high-quality reagents. 3. Switch from EDC/HOBt to HATU or another potent uronium salt.
Formation of Urea Byproduct 1. (With EDC) The O-acylisourea intermediate is reacting with another amine molecule. 2. (With EDC) The intermediate is rearranging.1. Ensure HOBt is included to trap the activated ester. 2. Add the amine solution slowly at 0 °C.
Unreacted Carboxylic Acid 1. Incomplete activation. 2. The activated species was hydrolyzed by water.1. Increase the equivalents of the coupling agent to 1.5 eq. 2. Re-run the reaction under strictly anhydrous conditions.
Difficult Purification 1. (With DMF) Residual DMF in the crude product. 2. (With EDC) Dicyclohexylurea (DCU) or other urea byproducts are co-eluting.1. Perform multiple aqueous washes, including a LiCl wash. 2. Use water-soluble EDC to simplify removal of urea byproducts during aqueous work-up.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[6] It can cause skin and serious eye irritation.[5][6] Coupling reagents like EDC and HATU are sensitizers and irritants. Solvents such as DCM and DMF have their own specific hazards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid generating dust when handling solids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers must consult the full Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[9][10]

References

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • BuyersGuideChem. Methyl-(tetrahydro-pyran-4-yl)-amine. [Link]

  • PubChem. 4-(Methylamino)tetrahydro-2H-pyran. [Link]

  • ChemBK. Methyl-(Tetrahydro-Pyran-4-yl)-Amine Synthesis. [Link]

  • PubChem. 4-Methyloxan-4-amine. [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. [Link]

  • Zare, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carl ROTH. Safety Data Sheet: Methyltetrahydropyran. [Link]

  • Golisade, A. et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

Sources

using N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Strategies for N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Introduction

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2 / HCl Salt: 33024-60-1) is a valuable secondary amine building block in medicinal chemistry.[1][2] The tetrahydropyran ring acts as a bioisostere for morpholine or cyclohexane, offering improved metabolic stability and optimized lipophilicity (LogP) without introducing a hydrogen bond donor (HBD) at the ether position.

However, its application in Solid-Phase Synthesis (SPS) presents specific challenges:

  • Salt Management: The hydrochloride salt form is stable but non-nucleophilic. It requires quantitative in situ neutralization to react with electrophilic resins or activated carboxylic acids.

  • Steric Hindrance: As a secondary amine attached to a cyclic system, it exhibits significant steric bulk, slowing down acylation kinetics compared to primary amines.[2]

  • Resin Compatibility: Direct loading requires resins capable of reacting with secondary amines without requiring extreme heat, which could degrade the resin or the linker.

This guide details the protocols for loading this amine onto 2-Chlorotrityl Chloride (2-CTC) resin and subsequent acylation strategies.[1][2][3]

Pre-Synthesis Considerations

Chemical Profile
  • Compound: this compound[1][2]

  • MW: 115.17 (Free base) / 151.63 (HCl salt)

  • Acidity: The conjugate acid has a pKa ~9.6-10.[2] This implies it is a moderately strong base requiring a tertiary amine (e.g., DIPEA) for deprotonation.[2]

Handling the Hydrochloride Salt

The HCl salt must be neutralized to liberate the nucleophilic free amine.

  • Strategy A (Recommended): In situ neutralization with excess N,N-Diisopropylethylamine (DIPEA).[2] This is efficient and avoids oxidation of the free amine.

  • Strategy B: Extractive free-basing (DCM/NaOH).[1][2] Recommended only if the coupling reaction is extremely sensitive to chloride ions (rare in standard SPS).

Protocol A: Resin Loading (2-Chlorotrityl Chloride Resin)[1][2][3]

The most robust method for immobilizing this amine is via nucleophilic substitution on 2-Chlorotrityl Chloride (2-CTC) resin.[1][2] This forms an acid-labile tritylamine linkage, allowing cleavage under mild conditions (1% TFA).[1][2]

Objective: Load N-Methyltetrahydro-2H-pyran-4-amine onto 2-CTC resin to serve as the C-terminal residue.

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)[1][2]

  • N-Methyltetrahydro-2H-pyran-4-amine HCl (1.5 eq relative to resin loading)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq: 1 eq to neutralize amine HCl + 1 eq to scavenge resin HCl + excess)[1][2]

  • DCM (Anhydrous)[2][4]

  • Methanol (HPLC grade) for capping[2]

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh the resin into a reactor with a frit.

    • Add anhydrous DCM (10 mL/g resin).[2]

    • Shake gently for 30 minutes. Drain.

  • Reagent Preparation (In Situ Neutralization):

    • In a separate vial, dissolve N-Methyltetrahydro-2H-pyran-4-amine HCl (1.5 eq) in minimal dry DCM.

    • Note: If solubility is poor, add a small amount of DMF (up to 10% v/v).[2]

    • Add DIPEA (5.0 eq) to the amine solution. The solution may warm slightly as the salt neutralizes.

  • Loading Reaction:

    • Add the Amine/DIPEA solution immediately to the swollen resin.

    • Agitate: Shake at room temperature for 2 to 4 hours .

    • Insight: Secondary amines react slower than primary amines. The extended time ensures maximal loading.

  • Capping (End-Capping Unreacted Chlorides):

    • Add Methanol (1 mL per gram of resin) directly to the reaction mixture.

    • Agitate for 15 minutes.

    • Mechanism:[1][3][5] Methanol reacts with remaining trityl-chloride sites to form the inert methyl ether, preventing "false" coupling in later steps.[2]

  • Washing:

    • Drain the resin.[4][6][7]

    • Wash sequence: DCM (3x), DMF (3x), DCM (3x).[2][3]

  • Loading Determination (Gravimetric):

    • Dry a sample of resin in vacuo.[3][7][8]

    • Calculate loading based on weight gain:

      
      [1][2]
      
    • Note: Since we load the free amine (minus HCl), use the MW of the free amine fragment minus the leaving group (H). Actually, for 2-CTC, the amine simply attaches.[2] The mass gain is effectively the MW of the amine minus the mass of HCl lost (36.46).

    • Refined Formula:

      
      [2]
      

Protocol B: Acylation (Coupling to the Secondary Amine)

Once loaded, the secondary amine is sterically hindered by the pyran ring and the methyl group. Standard DIC/HOBt coupling is often insufficient.

Recommended Activation: HATU or PyBOP with HOAt.

Procedure:

  • Reagent Setup:

    • Fmoc-Amino Acid or Carboxylic Acid (4.0 eq)[1][2][3]

    • HATU (3.9 eq)[2]

    • HOAt (4.0 eq) - Optional but recommended for hindered amines.[1][2]

    • DIPEA (8.0 eq)[2]

    • Solvent: DMF (anhydrous).[2]

  • Coupling:

    • Dissolve Amino Acid, HATU, and HOAt in DMF.[2]

    • Add DIPEA to activate (Color change to yellow).[2]

    • Add to the resin immediately.

    • Time: React for 2–4 hours (or double couple for 1 hour each).

  • Monitoring (The Chloranil Test):

    • Crucial: The Kaiser test (Ninhydrin) does not work reliably for secondary amines. You must use the Chloranil Test .

    Chloranil Test Protocol:

    • Transfer a few resin beads to a small glass tube.

    • Add 2 drops of 2% Acetaldehyde in DMF .

    • Add 2 drops of 2% Chloranil in DMF .

    • Wait 5 minutes.

    • Result:

      • Blue/Green beads: Positive (Free secondary amine present → Coupling incomplete).

      • Colorless/Amber beads: Negative (Amine acylated → Coupling complete).

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical steps for using this specific amine salt.

SPS_Workflow Start Start: N-Methyltetrahydro-2H-pyran-4-amine HCl Salt_Prep Step 1: Salt Neutralization (In-situ with 5 eq DIPEA) Start->Salt_Prep Resin_Select Resin Selection Salt_Prep->Resin_Select CTC_Load Route A: C-Terminal Loading (2-CTC Resin) Resin_Select->CTC_Load Standard Anchor Red_Am Route B: Reductive Amination (Aldehyde Resin / BAL) Resin_Select->Red_Am Backbone Linker Loading_Process Loading Reaction DCM, 2-4h, RT CTC_Load->Loading_Process Capping Capping (MeOH, 15 min) Loading_Process->Capping Coupling Step 2: Acylation (Elongation) Reagents: HATU/HOAt/DIPEA Capping->Coupling QC_Test QC: Chloranil Test (Detects 2° Amines) Coupling->QC_Test Success Continue Synthesis or Cleave QC_Test->Success Amber/Colorless Fail Double Couple or Change Solvent (NMP) QC_Test->Fail Blue/Green Fail->Coupling

Caption: Workflow for integrating N-Methyltetrahydro-2H-pyran-4-amine HCl into SPS, highlighting the critical neutralization and QC steps.

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry Guide
ComponentEquivalent (eq)RoleNotes
Resin (2-CTC) 1.0Solid SupportUse 1.0–1.6 mmol/g loading.[1][2]
Amine HCl 1.5 – 2.0NucleophileExcess ensures faster loading kinetics.
DIPEA 5.0Base1 eq neutralizes amine HCl; 1 eq neutralizes resin HCl; 3 eq drives reaction.
Methanol ExcessCapping AgentQuenches unreacted trityl chlorides.
HATU 3.9Coupling AgentPreferred over HOBt/DIC for hindered secondary amines.
Troubleshooting Matrix
IssueObservationRoot CauseCorrective Action
Low Loading Low weight gain or low UV quantification.[1][2]Incomplete neutralization of HCl salt.Increase DIPEA to 6-8 eq during loading. Ensure DCM is anhydrous.
Incomplete Coupling Chloranil test remains blue/green.[9]Steric hindrance of pyran ring + methyl group.Switch to HATU/HOAt at 50°C (microwave assisted if possible, max 60°C). Use NMP as solvent.
Resin Color Change Resin turns bright red/orange during loading.Trityl cation formation (Normal).[2]This is expected for 2-CTC resins.[1][2] Color fades upon quenching with MeOH.

References

  • Vojkovsky, T. (1995).[2] Detection of secondary amines on solid phase.[4][10] Peptide Research, 8(4), 236–237.[2] (Establishes the Chloranil test for secondary amines).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1][2]

Sources

Application Note: Large-Scale Synthesis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 110638-69-4 / Free base CAS: 220641-87-2) is a critical secondary amine building block used in the synthesis of JAK inhibitors, aminopurine antineoplastics, and various neurological agents.

While laboratory-scale methods often utilize hydride reagents (e.g., NaBH(OAc)₃), these are cost-prohibitive and generate significant boron waste at the kilogram scale. This Application Note details a scalable, catalytic reductive amination protocol utilizing heterogeneous hydrogenation. This route minimizes waste, maximizes atom economy, and provides a robust strategy for controlling the critical impurity: the bis-alkylated tertiary amine.

Key Performance Indicators (KPIs):

  • Scale: 1.0 kg input (Tetrahydro-4H-pyran-4-one).

  • Yield: >85% (Isolated Hydrochloride Salt).[1][2]

  • Purity: >99.5% (HPLC), with bis-alkylated impurity <0.1%.

  • Throughput: One-pot reaction + crystallization; no chromatography required.

Strategic Route Selection

Retrosynthetic Analysis

The synthesis relies on the reductive amination of tetrahydro-4H-pyran-4-one.

  • Route A (Hydride Reduction): Ketone + Methylamine + NaBH₄/STAB.

    • Pros: Mild pressure.

    • Cons: Stoichiometric waste, difficult workup (boron emulsions), high reagent cost.

  • Route B (Catalytic Hydrogenation - SELECTED ): Ketone + Methylamine + H₂ + Pd/C.

    • Pros: Water is the only byproduct; catalyst is recyclable; low raw material cost.

    • Cons: Requires pressure vessel; safety management of H₂ and methylamine gas.

Mechanism & Impurity Control

The reaction proceeds via the formation of an N-methylimine (or hemiaminal) intermediate, which is rapidly reduced on the metal surface.

Critical Process Parameter (CPP): The competition between the primary product reacting with another equivalent of ketone leads to the bis-alkylated impurity (N,N-dimethyltetrahydro-2H-pyran-4-amine).

  • Control Strategy: Use a significant excess of methylamine (>2.5 equiv) to statistically favor the primary amination and ensure rapid imine formation.

Process Safety & Handling

Hazard ClassChemicalRisk Management
Flammable Gas/Liquid Methylamine (33% in EtOH)Use grounded equipment; ensure adequate ventilation; monitor LEL.
Pyrophoric Pd/C (Catalyst)Keep wet with water/solvent at all times. Charge under inert (N₂) blanket.
Pressure Hydrogen GasUse rated autoclaves (e.g., Hastelloy or SS316); burst disks required.
Corrosive HCl (in IPA/Dioxane)Wear acid-resistant PPE; add slowly to control exotherm.

Detailed Experimental Protocol (1.0 kg Scale)

Step 1: Reductive Amination (Free Base Formation)

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol)

  • Methylamine (33 wt% in Ethanol) (2.82 kg, ~30.0 mol, 3.0 equiv)

  • Pd/C (10% Pd, 50% wet) (50 g, 5 wt% loading)

  • Ethanol (Absolute) (4.0 L)

Equipment: 10 L Stainless Steel Autoclave (Parr or Buchi), overhead stirrer.

Procedure:

  • Inerting: Purge the autoclave with Nitrogen (3x 3 bar) to remove oxygen.

  • Catalyst Charge: Under a gentle N₂ stream, charge the Pd/C catalyst (slurried in 500 mL Ethanol). Critical: Do not let dry catalyst contact methanol vapors in air.

  • Substrate Charge: Add Tetrahydro-4H-pyran-4-one followed by the remaining Ethanol.

  • Amine Addition: Add Methylamine solution. Note: Exothermic reaction (imine formation). Maintain internal temperature <30°C.

  • Hydrogenation:

    • Seal reactor. Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 5 bar (75 psi) with H₂.

    • Heat to 50°C with vigorous stirring (800 rpm). Mass transfer is rate-limiting.

  • Reaction Monitor: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

    • IPC (GC-FID): Target <0.5% unreacted ketone.

  • Workup:

    • Cool to 20°C. Vent H₂ and purge with N₂.

    • Filter reaction mixture through a Celite pad (or sparkler filter) to remove Pd/C. Wash cake with Ethanol (1 L).

    • Safety: Keep the filter cake wet and submerge in water immediately for disposal/recovery.

Step 2: Isolation & Salt Formation

Reagents:

  • HCl (4M in Isopropanol or Dioxane) (~2.6 L, 1.05 equiv)

  • Ethyl Acetate (EtOAc) (Anti-solvent)

Procedure:

  • Concentration: Concentrate the filtrate from Step 1 under reduced pressure (40°C, 100 mbar) to remove excess methylamine and ethanol.

    • Result: Crude oil (Free base).

    • Optional Purification: For pharma-grade (>99.9%), the free base oil can be distilled (bp approx. 155–160°C @ 760 mmHg) before salt formation. For standard grade, proceed directly.

  • Salting Out:

    • Dissolve the crude oil in Ethyl Acetate (5 L) . Cool to 0–5°C.

    • Slowly add HCl in IPA (1.05 equiv) via addition funnel over 1 hour. Maintain temp <15°C.

    • The product will crystallize as a white solid during addition.

  • Digestion: Stir the slurry at 0°C for 2 hours to ensure complete precipitation and removal of impurities in the mother liquor.

  • Filtration: Filter the white solid. Wash the cake with cold EtOAc (2 x 1 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Results & Analytical Specifications

Yield Data
StepTheoretical MassActual MassYield (%)
Free Base 1.15 kg~1.10 kg (oil)~95%
HCl Salt 1.51 kg1.35 kg 89%
Characterization (Reference Standards)
  • Appearance: White crystalline powder.

  • Melting Point: 158–162°C (Varies slightly by crystal form/solvate).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.1 (br s, 2H, NH₂⁺), 3.9 (dd, 2H), 3.3 (t, 2H), 3.1 (m, 1H), 2.5 (s, 3H, N-Me), 1.9 (d, 2H), 1.6 (m, 2H).

  • Mass Spec (ESI): [M+H]⁺ = 116.1 m/z.

Process Visualization

Reaction Pathway (DOT Diagram)

ReactionPathway Start Tetrahydro-4H-pyran-4-one (C5H8O2) Inter Imine Intermediate (Transient) Start->Inter Condensation (-H2O) Reagent Methylamine (MeNH2) Reagent->Inter Product N-Methyltetrahydro-2H-pyran-4-amine (Free Base) Inter->Product H2, Pd/C Reduction Impurity Bis-alkylated Impurity (Trace) Product->Impurity Over-alkylation (Avoid with excess MeNH2) Salt HCl Salt Product (Solid) Product->Salt HCl/IPA Crystallization

Caption: Reaction pathway showing the reductive amination sequence and the critical control point for bis-alkylation.

Workup & Isolation Flow (DOT Diagram)

WorkupFlow Reactor Reaction Mixture (EtOH, Product, Catalyst) Filter Filtration (Celite) Reactor->Filter WasteCat Solid Waste (Pd/C - Pyrophoric!) Filter->WasteCat Filtrate Clear Filtrate Filter->Filtrate Evap Rotary Evaporation (Remove EtOH/MeNH2) Filtrate->Evap Crude Crude Free Base Oil Evap->Crude SaltStep Add EtOAc + HCl/IPA (0-5°C) Crude->SaltStep FinalFilter Filtration & Drying SaltStep->FinalFilter FinalProduct Final Product (HCl Salt) FinalFilter->FinalProduct

Caption: Step-by-step unit operations for the isolation and purification of the target hydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned catalyst or low H₂ pressure.Check H₂ lines for leaks. Ensure starting material is sulfur-free. Increase pressure to 10 bar.
High Bis-Impurity Low Methylamine equivalents.Increase MeNH₂ to 4.0 equiv. Ensure rapid stirring to prevent localized reagent starvation.
Colored Product Residual Pd or oxidation.Use activated carbon treatment on the free base solution before salting out.
Oiling out during salting Added acid too fast or temp too high.Slow down HCl addition. Seed the mixture with pure crystals. Keep T < 5°C.

References

  • US Patent 7365215B2 : Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (Provides foundational parameters for pyran-amine synthesis).

  • WO Patent 2019070827A1 : Processes for the preparation of aminopurine compounds. (Describes the use of N-methyltetrahydro-2H-pyran-4-amine as a key intermediate).

  • PubChem Compound Summary : N-Methyltetrahydro-2H-pyran-4-amine. (Chemical and physical property data).

  • Organic Chemistry Portal : Reductive Amination. (General mechanistic insights and catalyst choices).

Sources

Application Note: N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies. [1][2][3]The FBDD approach is centered on a foundational principle: screening collections of low-molecular-weight compounds, or "fragments," to identify weak but efficient binders to a biological target. [1][2]These initial hits then serve as starting points for rational, structure-guided elaboration into potent and selective drug candidates. [4][5] A critical element in the success of any FBDD campaign is the quality and diversity of the fragment library. In recent years, there has been a strategic shift away from predominantly flat, aromatic compounds towards fragments with greater three-dimensional (3D) character. Saturated heterocyclic scaffolds have become particularly valuable in this regard. [6][7]These structures offer improved physicochemical properties, such as enhanced aqueous solubility, and provide defined vectors for synthetic elaboration in three-dimensional space. [6][7] This application note details the utility of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, a prime example of a 3D-rich fragment, in the context of FBDD. We will explore its physicochemical properties, its role in screening cascades, and provide detailed protocols for its application in key biophysical and structural biology techniques.

Physicochemical Properties and Rationale for Use

This compound is a versatile building block for FBDD due to its unique structural and chemical characteristics. [8]Its utility is underpinned by its adherence to the "Rule of Three," a set of empirical guidelines that define an ideal fragment. [2][9][10]

Property Value "Rule of Three" Guideline
Molecular Weight 151.64 g/mol (as HCl salt) < 300 Da
cLogP ~0.2 (for free base) [11] < 3
Hydrogen Bond Donors 2 (as HCl salt) ≤ 3
Hydrogen Bond Acceptors 1 (oxygen) ≤ 3

| Rotatable Bonds | 1 [11]| ≤ 3 |

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three."

Key Structural Features and Their Importance:

  • Tetrahydropyran (THP) Ring: The saturated THP ring confers several advantages. It acts as a rigid scaffold, reducing the entropic penalty upon binding. [12]As a bioisostere of cyclohexane, the THP ring often improves metabolic stability and aqueous solubility due to the presence of the ether oxygen. [12]This oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. [12]* Secondary Amine (as hydrochloride): The protonated amine is a potent hydrogen bond donor and can engage in crucial electrostatic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. The hydrochloride salt form ensures high aqueous solubility, which is critical for screening at the high concentrations (typically in the millimolar range) required to detect weak fragment binding. [2]* N-Methyl Group: The methyl group provides a subtle yet important modification. It can explore small hydrophobic pockets within the binding site and serves as a defined vector for synthetic elaboration. Its presence also influences the basicity (pKa) of the amine, which can be fine-tuned during lead optimization. [13]

Application in FBDD Screening Cascades

The journey from a fragment hit to a lead compound is a multi-step process involving primary screening, hit validation, and structural characterization. This compound is well-suited for this entire workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Structural Biology cluster_2 Lead Optimization Screening Fragment Library Screening (SPR, TSA, NMR) Hit_ID Initial Hit Identification (Weak Binders) Screening->Hit_ID Validation Orthogonal Assay (e.g., if SPR used, validate with TSA) Hit_ID->Validation Cryst X-ray Crystallography (Binding Mode Determination) Validation->Cryst Elaboration Fragment Elaboration (Structure-Guided Synthesis) Cryst->Elaboration Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Elaboration->Lead_Opt

A typical workflow for Fragment-Based Drug Discovery.
Section 1: Primary Screening for Hit Identification

The initial goal is to identify fragments that bind to the target protein. High-throughput, sensitive biophysical techniques are essential for detecting these low-affinity interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Hit Identification

SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real time. [14]It is a powerful tool for primary fragment screening. [15][16] Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip surface via amine coupling. Aim for a density that will yield a maximum response (Rmax) appropriate for detecting small molecule binding.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound in a suitable running buffer (e.g., PBS or HBS-EP+, pH 7.4, containing 0.05% P20 surfactant and up to 5% DMSO).

    • Perform a primary screen by injecting the fragment at a single high concentration (e.g., 1 mM) over the protein and reference flow cells.

    • A binding response significantly above the noise level in the protein flow cell relative to the reference cell indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Hits are identified based on a response threshold determined from control injections (buffer with DMSO).

    • Positive hits should be re-tested and characterized by dose-response analysis to confirm binding and estimate the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference flow cell is crucial for self-validation, as it differentiates true binding events from non-specific effects like bulk refractive index changes caused by the high fragment concentration. [17] Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). [18][19]Ligand binding typically stabilizes a protein, leading to an increase in its Tm. [19][20] Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Fragment Addition:

    • Add this compound to the wells to a final concentration of 1 mM. Include appropriate controls (protein + dye + buffer with DMSO).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The Tm is the midpoint of the unfolding transition. [18]A significant positive shift in Tm (ΔTm > 1-2 °C) in the presence of the fragment compared to the control indicates a stabilizing interaction and thus, a hit. [21] Causality and Trustworthiness: TSA provides an orthogonal validation of hits from SPR. []A compound that shows activity in both assays is a much higher confidence hit, as the two techniques rely on different physical principles (mass change at a surface vs. thermal stability in solution).

Section 2: Hit Validation and Structural Biology

Once a hit is validated, the next crucial step is to determine its precise binding mode. This structural information is the cornerstone of rational drug design for fragment elaboration. [5] Protocol 3: X-ray Crystallography for Binding Mode Determination

X-ray crystallography provides an atomic-level picture of how the fragment binds to the target protein, revealing key interactions and defining vectors for chemical elaboration. [23][24] Methodology:

  • Protein Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen for crystallization conditions using commercially available or in-house screens via sitting-drop or hanging-drop vapor diffusion.

    • Optimize initial hits to produce diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals into a solution containing a high concentration (e.g., 10-50 mM) of this compound and cryoprotectant for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment (typically at a 5-10 fold molar excess).

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. [25] * Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

  • Analysis of Binding Mode:

    • Carefully inspect the resulting electron density map in the active site to confirm the presence and orientation of the fragment.

    • Analyze the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the fragment and the protein.

Causality and Trustworthiness: The electron density map is the primary experimental evidence. Unambiguous, well-defined density for the fragment provides high confidence in its binding mode. [23]This structural data validates the biophysical hits and provides a rational basis for the next steps in the drug discovery process. [26]

Fragment_Binding cluster_protein Protein Active Site cluster_fragment N-Methyltetrahydro-2H-pyran-4-amine ASP Aspartate (ASP) (H-bond acceptor) TYR Tyrosine (TYR) (H-bond donor/acceptor) POCKET Hydrophobic Pocket THP_O O THP_O->TYR H-bond NH2 NH2+ NH2->ASP H-bond / Salt Bridge CH3 CH3 CH3->POCKET Hydrophobic Interaction

Potential interactions of the fragment in a hypothetical active site.

Fragment Elaboration and Lead Optimization

The high-resolution crystal structure of the fragment-protein complex is the roadmap for optimization. [27]The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets and forms additional interactions, thereby increasing potency and selectivity. [5][28] Strategies for Elaboration:

  • Vector-Based Growth: The crystal structure will reveal "growth vectors"—positions on the fragment from which new chemical groups can be added without disrupting the core binding interactions. For N-Methyltetrahydro-2H-pyran-4-amine, key vectors include:

    • The secondary amine, which can be acylated, sulfonylated, or used in reductive amination to add larger groups.

    • The methyl group, which could be replaced with larger alkyl or functionalized chains.

    • Positions on the tetrahydropyran ring, accessible through more complex synthesis.

  • Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, synthetic chemistry can be used to link the two fragments, often resulting in a dramatic increase in affinity. [29] The iterative process of designing new compounds based on structural insights, synthesizing them, and evaluating their activity is the core of the fragment-to-lead stage. [4]The favorable properties of the tetrahydropyran scaffold, such as its contribution to solubility and metabolic stability, provide a strong foundation for developing a successful lead compound. [12]

Conclusion

This compound is an exemplary fragment for modern drug discovery campaigns. Its physicochemical properties align perfectly with the principles of FBDD, offering a desirable combination of 3D-scaffold rigidity, high solubility, and strategically placed functional groups for target interaction. The protocols outlined in this note provide a clear and validated pathway for using this fragment in a typical screening cascade, from initial hit identification with biophysical methods like SPR and TSA to definitive binding mode analysis via X-ray crystallography. The resulting structural information provides an actionable blueprint for efficient, structure-guided lead optimization, making this fragment a highly valuable starting point in the quest for novel therapeutics.

References

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • Lead Sciences. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • PubChem. 4-(Methylamino)tetrahydro-2H-pyran. [Link]

  • Griffiths-Jones, C. M., et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2096-2108. [Link]

  • Foley, C. A., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Chemical Science, 14(45), 12653-12662. [Link]

  • Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • de Souza, T. B., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today, 26(11), 2633-2640. [Link]

  • Grokipedia. Thermal shift assay. [Link]

  • Newstead, S., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 3(4), 617-627. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 468-473. [Link]

  • Scott, J. S., et al. (2017). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. Angewandte Chemie International Edition, 56(29), 8493-8497. [Link]

  • Imperial College London. To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. [Link]

  • Martinez Molina, D., et al. (2013). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 18(10), 1184-1193. [Link]

  • Helliwell, J. R. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089201. [Link]

  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. [Link]

  • Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 965-979. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]

  • Fernández-Peña, L., et al. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(6), 335. [Link]

  • Astex Pharmaceuticals. Fragment-based drug discovery: opportunities for organic synthesis. [Link]

  • Kumar, A., et al. (2023). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Molecules, 28(23), 7851. [Link]

  • Erlanson, D. A. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(9), 5543-5561. [Link]

  • DrugDiscovery.pro. Protein X-ray Crystallography: Basic principles. [Link]

  • Hilaris Publisher. Fragment-Based Drug Discovery: Emerging Strategies and Applications. [Link]

  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 16-29. [Link]

  • Technology Networks. Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Practical Fragments. Pushing the Rule of 3. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

  • PubMed. Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • MDPI. Multi-Omics Analysis of Stress Responses for Industrial Yeast During Beer Post-Fermentation. [Link]

  • ResearchGate. Thermal-shift assay for fragment library screening. [Link]

  • ResearchGate. From crystals to structure. [Link]

  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. [Link]

  • Molport. Fragment-Based Drug Discovery. [Link]

Sources

Application Note: High-Throughput Derivatization of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful generation of novel chemical entities with desirable pharmacological profiles. N-Methyltetrahydro-2H-pyran-4-amine, a secondary cyclic amine, has emerged as a highly valuable building block in medicinal chemistry.[1][2] Its tetrahydropyran ring is a prevalent motif in numerous natural products and approved pharmaceuticals, often serving as a metabolically stable, non-planar bioisostere for phenyl rings, which can improve physicochemical properties such as solubility.[1][2] The secondary amine provides a versatile chemical handle for a wide array of chemical transformations, making it an ideal starting point for the construction of diverse chemical libraries.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride. We will delve into four robust, high-throughput compatible protocols: acylation, sulfonylation, reductive amination, and urea/thiourea formation. The methodologies are presented with detailed, step-by-step instructions, mechanistic insights, and strategies for adaptation to a library synthesis format.

Initial Consideration: Handling the Hydrochloride Salt

N-Methyltetrahydro-2H-pyran-4-amine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for most nucleophilic reactions, the amine must be in its free base form. The protonated amine is not nucleophilic and will not react with electrophiles. Therefore, the addition of a non-nucleophilic base is a critical first step in most derivatization protocols to neutralize the HCl salt and liberate the free secondary amine in situ.

General Procedure for Free Base Liberation: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used. Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt. An excess of the base (e.g., 1.1 to 2.0 equivalents) is often employed to also scavenge any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride reaction).

Core Derivatization Protocols for Library Synthesis

The following protocols are designed for a standard laboratory setting but can be readily adapted for parallel synthesis platforms using automated liquid handlers and reaction blocks.

Acylation: Formation of Amides

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. Acylation of N-Methyltetrahydro-2H-pyran-4-amine with a diverse set of acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents) can rapidly generate a library of amides with varied steric and electronic properties.[4][5]

Protocol: Acylation with Acyl Chlorides

This protocol describes a straightforward and high-yielding acylation using a representative acyl chloride.

  • Rationale: Acyl chlorides are highly reactive electrophiles, allowing the reaction to proceed rapidly at low temperatures. The use of a base like pyridine or TEA is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4][6]

  • Step-by-Step Methodology:

    • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

    • Add triethylamine (TEA) (2.2 eq) and stir the suspension for 10-15 minutes at room temperature to ensure complete formation of the free amine.

    • Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.

    • In a separate vial, dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 5-10 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Upon completion, the reaction can be quenched by the addition of water. The organic layer is then washed sequentially with dilute aqueous HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide product, which can be purified by flash chromatography or preparative HPLC.

Reagent Table (Example Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mg)Volume (µL)
N-Methyltetrahydro-2H-pyran-4-amine HCl220641-87-2151.651.075.8-
Benzoyl Chloride98-88-4140.571.177.364
Triethylamine (TEA)121-44-8101.192.2111.3153
Dichloromethane (DCM)75-09-284.93--2500

Experimental Workflow: Acylation

Acylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine_HCl Amine HCl in DCM Free_Base Stir 15 min @ RT (Free Base Formation) Amine_HCl->Free_Base TEA Triethylamine (2.2 eq) TEA->Free_Base Acyl_Cl Acyl Chloride (1.1 eq) in DCM Reaction Add Acyl-Cl @ 0°C, then stir @ RT for 2-4h Acyl_Cl->Reaction Free_Base->Reaction Cool to 0°C Workup Aqueous Wash (H₂O, HCl, NaHCO₃, Brine) Reaction->Workup Purification Dry, Concentrate, Purify Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide synthesis via acylation.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a privileged functional group in medicinal chemistry, present in a wide range of antibacterial, diuretic, and anti-inflammatory drugs.[7] The reaction of N-Methyltetrahydro-2H-pyran-4-amine with sulfonyl chlorides provides a direct route to this important class of compounds.

Protocol: Sulfonylation with Sulfonyl Chlorides

  • Rationale: Similar to acylation, sulfonylation involves the reaction of the nucleophilic amine with an electrophilic sulfonyl chloride. The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction, especially with less reactive amines or sulfonyl chlorides.[8] A base is required to neutralize the generated HCl.

  • Step-by-Step Methodology:

    • To a dry reaction vial under an inert atmosphere, add this compound (1.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).

    • Add anhydrous pyridine as both the solvent and the base. Alternatively, use DCM as the solvent and TEA (2.2 eq) as the base.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired sulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed. For highly reactive sulfonyl chlorides, cooling to 0 °C is recommended.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous CuSO₄ (if pyridine was used, to remove it), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude sulfonamide product by flash chromatography or preparative HPLC.

Reagent Table (Example Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mg)Volume (µL)
N-Methyltetrahydro-2H-pyran-4-amine HCl220641-87-2151.651.075.8-
p-Toluenesulfonyl Chloride (TsCl)98-59-9190.651.2114.4-
Pyridine110-86-179.10--2500
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.16.1-

Experimental Workflow: Sulfonylation

Sulfonylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine_HCl Amine HCl Reaction Combine and stir @ RT for 4-16h Amine_HCl->Reaction Base Pyridine or TEA/DCM Base->Reaction Sulfonyl_Cl Sulfonyl Chloride (1.2 eq) Sulfonyl_Cl->Reaction DMAP DMAP (cat.) DMAP->Reaction Workup Aqueous Wash (CuSO₄ if needed, H₂O, Brine) Reaction->Workup Purification Dry, Concentrate, Purify Workup->Purification Product Final Sulfonamide Product Purification->Product

Caption: General workflow for sulfonamide synthesis.

Reductive Amination

Reductive amination is a highly versatile and powerful method for forming C-N bonds, allowing for the introduction of a wide range of substituents onto the amine nitrogen.[9][10] The reaction proceeds via the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[11]

Protocol: Reductive Amination with an Aldehyde

  • Rationale: This one-pot procedure is efficient and atom-economical.[11] Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[10][12] The reaction is often carried out in a slightly acidic medium to facilitate iminium ion formation.

  • Step-by-Step Methodology:

    • In a reaction vial, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

    • Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add triethylamine (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: The addition may cause some effervescence.

    • Stir the reaction at room temperature for 3-24 hours. The reaction progress should be monitored by LC-MS.

    • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude tertiary amine product by an appropriate method (flash chromatography, preparative HPLC, or SPE).

Reagent Table (Example Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mg)Volume (µL)
N-Methyltetrahydro-2H-pyran-4-amine HCl220641-87-2151.651.075.8-
Benzaldehyde100-52-7106.121.158.456
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.5159.0-
Triethylamine (TEA)121-44-8101.191.155.777
1,2-Dichloroethane (DCE)107-06-298.96--2500

Experimental Workflow: Reductive Amination

ReductiveAmination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine_HCl Amine HCl + Aldehyde in DCE Iminium Stir 20 min @ RT (Iminium Formation) Amine_HCl->Iminium TEA Triethylamine (1.1 eq) TEA->Iminium Reduction Add STAB (1.5 eq), stir @ RT for 3-24h Iminium->Reduction Workup Quench (NaHCO₃), Extract Reduction->Workup Purification Dry, Concentrate, Purify Workup->Purification Product Final Tertiary Amine Product Purification->Product

Caption: Workflow for tertiary amine synthesis via reductive amination.

Urea and Thiourea Formation

Urea and thiourea moieties are important hydrogen bond donors and acceptors, frequently incorporated into bioactive molecules to enhance target binding.[13] They are readily synthesized by the reaction of an amine with an isocyanate or isothiocyanate, respectively.

Protocol: Urea Formation with an Isocyanate

  • Rationale: This reaction is typically a rapid and clean addition reaction that does not produce any byproducts, making it highly suitable for library synthesis.[14] It usually proceeds without the need for a catalyst and can be performed in a wide range of aprotic solvents.

  • Step-by-Step Methodology:

    • To a reaction vial, add this compound (1.0 eq).

    • Add anhydrous DCM or THF as the solvent.

    • Add TEA (1.1 eq) to generate the free amine and stir for 10-15 minutes.

    • Add the desired isocyanate (1.05 eq) dropwise at room temperature. The reaction is often exothermic.

    • Stir the mixture at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, the solvent can be removed in vacuo. If necessary, the product can be purified by trituration with a solvent like diethyl ether or hexane to precipitate the urea product, followed by filtration. Alternatively, standard chromatographic purification can be used. For thiourea synthesis, simply substitute the isocyanate with the corresponding isothiocyanate.

Reagent Table (Example Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mg)Volume (µL)
N-Methyltetrahydro-2H-pyran-4-amine HCl220641-87-2151.651.075.8-
Phenyl Isocyanate103-71-9119.121.0562.557
Triethylamine (TEA)121-44-8101.191.155.777
Tetrahydrofuran (THF), anhydrous109-99-972.11--2500

Experimental Workflow: Urea Formation

UreaFormation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification Amine_HCl Amine HCl in THF Free_Base Stir 15 min @ RT Amine_HCl->Free_Base TEA Triethylamine (1.1 eq) TEA->Free_Base Isocyanate Isocyanate (1.05 eq) Reaction Add Isocyanate, stir @ RT for 1-3h Isocyanate->Reaction Free_Base->Reaction Purification Concentrate, Purify (Trituration/Chromatography) Reaction->Purification Product Final Urea Product Purification->Product

Caption: Workflow for the synthesis of ureas from isocyanates.

Strategies for Library Synthesis and Purification

Adapting the above protocols for high-throughput library synthesis requires consideration of automation, reaction format, and purification.[15][16]

  • Parallel Synthesis: Reactions are typically performed in 24, 48, or 96-well reaction blocks. Reagent addition can be automated using liquid handling robots to ensure precision and reproducibility.

  • Solid-Phase Organic Synthesis (SPOS): While the protocols described are for solution-phase synthesis, they can be adapted for SPOS by anchoring either the amine or the reaction partner to a solid support.[17] This simplifies purification, as excess reagents and byproducts are simply washed away.

  • Purification: Purifying large numbers of compounds requires high-throughput methods.[18][19]

    • Solid-Phase Extraction (SPE): Cartridges can be used to quickly remove common impurities. For example, an acidic ion-exchange resin can scavenge excess tertiary amine base.

    • Preparative HPLC-MS: This is the workhorse for purifying diverse compound libraries. Mass-directed fractionation ensures that only the desired product is collected.

    • Scavenger Resins: These are functionalized polymers that react with and sequester specific excess reagents (e.g., a resin-bound isocyanate to scavenge excess amine, or a resin-bound amine to scavenge excess acyl chloride).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete liberation of the free amine. 2. Deactivated reagents (e.g., hydrolyzed acyl chloride). 3. Insufficient reaction time or temperature.1. Ensure at least 1.1 eq of base is used for the HCl salt. Use a stronger, non-nucleophilic base like DBU if needed. 2. Use fresh, high-purity reagents. 3. Monitor reaction by LC-MS and allow to run longer or gently heat if stable.
Multiple Products 1. Over-reaction (e.g., diacylation is not possible here, but relevant for primary amines). 2. Side reactions with bifunctional reagents. 3. Degradation of starting material or product.1. Use a controlled stoichiometry of the electrophile (e.g., 1.05-1.1 eq). 2. Use building blocks with appropriate protecting groups. 3. Run the reaction at a lower temperature.
Difficult Purification 1. Product and starting material have similar polarity. 2. Byproducts co-elute with the product (e.g., triethylammonium chloride).1. Drive the reaction to full conversion. Use a different chromatography system (e.g., reverse-phase). 2. Perform an aqueous workup to remove water-soluble salts before chromatography.

References

  • Xu, X. et al. Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • ResearchGate. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • ResearchGate. Compounds of amine-substituted cyclic amines: synthesis and structures. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ScienceDirect. Synthesis of homochiral propargyl amines from N-(Boc)-tetrahydro-2H-1,3-oxazines. [Link]

  • PubMed. Purification of combinatorial libraries. [Link]

  • PubMed Central. Secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones involving alkynes, aldehydes and thiourea/urea. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Combinatorial chemistry. [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

  • PubMed Central. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • AMERICAN ELEMENTS. N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2. [Link]

  • ACS Publications. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ACS Publications. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • PubMed Central. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • PubMed. High throughput purification of combinatorial libraries. [Link]

  • ResearchGate. Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

  • Wikipedia. Urea. [Link]

  • YouTube. Preparative Purification Solutions in Drug Discovery Synthesis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Amine building blocks for library synthesis. [Link]

  • University of Sheffield. Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • PubMed Central. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Quora. Is it possible to prepare Thiourea from urea? If is what is the process?. [Link]

Sources

Application Note: Quantitative Analysis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical need for precise and reliable quantification in drug development and quality control, this guide details two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and guidelines for method validation.

Introduction: The Analyte and the Analytical Imperative

N-Methyltetrahydro-2H-pyran-4-amine is a cyclic organic compound featuring a tetrahydropyran ring and a secondary amine functional group.[1] Its hydrochloride salt is often used in chemical synthesis due to its improved stability and handling characteristics. As an important building block in the synthesis of more complex molecules, particularly in pharmaceutical development, the purity and concentration of this intermediate must be meticulously controlled.[2]

Accurate quantification is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, optimize yield, and ensure consistent production.

  • Quality Control: To verify the purity of raw materials and final products, and to quantify any process-related impurities.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA, which mandate validated analytical methods for all components of a drug product.[3][4]

This application note presents two validated analytical approaches, leveraging the strengths of both gas and liquid chromatography coupled with mass spectrometry for unambiguous identification and quantification.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Scientific Rationale

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[5] While many amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and column interaction, GC-MS remains a valuable tool.[6] We present two approaches: a direct injection method suitable for rapid screening and a derivatization method for enhanced accuracy and sensitivity. Mass spectrometric detection provides high selectivity and structural confirmation, making it superior to less specific detectors like Flame Ionization Detection (FID).

Protocol 1: Direct Injection GC-MS

This method is best suited for initial screening or when the concentration of the analyte is relatively high. The free base form of the amine is more volatile and suitable for GC analysis.

1.2.1. Sample Preparation Workflow

The objective is to neutralize the hydrochloride salt to its more volatile free base form and extract it into a GC-compatible solvent.

cluster_prep Sample Preparation start Weigh N-Methyltetrahydro-2H-pyran-4-amine HCl sample dissolve Dissolve in Deionized Water start->dissolve basify Add 1M NaOH dropwise to pH > 10 (Converts to free base) dissolve->basify extract Extract with Dichloromethane (DCM) basify->extract dry Dry DCM layer with anhydrous Na2SO4 extract->dry filter Filter and collect the supernatant dry->filter inject Inject into GC-MS filter->inject

Caption: Workflow for sample preparation for direct GC-MS analysis.

1.2.2. Detailed Sample Preparation Steps:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Sample Preparation: a. Accurately weigh a sample containing an expected amount of the analyte. b. Dissolve the sample in a known volume of deionized water. c. Adjust the pH of the aqueous solution to >10 with 1M Sodium Hydroxide. This neutralization is critical to form the free amine, which is significantly more volatile than the hydrochloride salt. d. Transfer the basified solution to a separatory funnel and perform a liquid-liquid extraction with three portions of dichloromethane (DCM). e. Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water, which can interfere with the GC analysis. f. Filter the dried organic extract into a GC vial.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution and subjecting them to the same basification and extraction procedure as the sample.

1.2.3. Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent GC with MassHunter or equivalentProvides robust and reproducible performance.
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7]A non-polar column that provides good separation for a wide range of analytes. The 5% phenyl content offers some interaction with polar amines.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.[8]
Injection Volume 1 µL, Splitless modeMaximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte with good peak shape.
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-300Covers the expected mass of the parent ion (M+ = 115.18) and its fragments.
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationSIM mode significantly increases sensitivity by focusing on characteristic ions.

1.2.4. Data Analysis & Expected Results

  • Identification: The analyte is identified by its characteristic retention time and by matching its mass spectrum with a reference standard. The expected molecular ion for the free base (C6H13NO) is m/z 115.

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 115) against the concentration of the prepared standards. The concentration of the unknown sample is then determined from this curve.

Protocol 2: GC-MS with Derivatization

Derivatization is often employed for amines to improve their chromatographic behavior by reducing polarity and increasing volatility, resulting in sharper peaks and lower detection limits.[6]

1.3.1. Derivatization Workflow

cluster_prep Derivatization Workflow start Aqueous sample or standard solution derivatize Add Pyridine and Propyl Chloroformate (Derivatizing agent) start->derivatize vortex Vortex to mix derivatize->vortex extract Extract with Hexane vortex->extract inject Inject organic layer into GC-MS extract->inject

Caption: Workflow for derivatization prior to GC-MS analysis.

1.3.2. Detailed Derivatization Protocol:

  • Pipette a known volume of the aqueous sample or standard into a vial.

  • Add a suitable buffer (e.g., borate buffer, pH 9) to maintain basic conditions.

  • Add the derivatizing agent, such as propyl chloroformate, along with a catalyst like pyridine.[6]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete reaction.

  • Extract the derivatized analyte into a non-polar solvent like hexane.

  • Inject the organic layer into the GC-MS.

  • The GC-MS parameters would be similar to the direct injection method, but the oven temperature program may need to be adjusted to account for the higher molecular weight and different volatility of the derivative.

Part 2: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale

HPLC is a highly versatile and widely used technique in the pharmaceutical industry.[9] It is particularly well-suited for non-volatile or thermally labile compounds, which can be a concern with GC. For a small, polar molecule like N-Methyltetrahydro-2H-pyran-4-amine that lacks a strong UV chromophore, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. This provides exceptional sensitivity and selectivity. A reversed-phase C18 column is typically used for separating polar analytes.

Protocol: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)

2.2.1. Sample Preparation Sample preparation for HPLC is generally simpler than for GC.

  • Standard and Sample Preparation: Accurately weigh the hydrochloride salt of the analyte and dissolve it in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a known concentration. No extraction or pH adjustment is necessary.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.2.2. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1200 Series with QQQ MS or equivalent[10][11]A robust system capable of delivering precise gradients and providing sensitive mass detection.
Column C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)Standard reversed-phase column providing good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acid protonates the amine, improving peak shape and enhancing ionization in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent used to elute the analyte from the C18 column.
Gradient 5% B to 95% B over 10 minutesA typical gradient to elute compounds with a range of polarities. This should be optimized for the specific analyte.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
MS Detector Triple Quadrupole (QQQ) or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules, and positive mode is used as the amine will readily accept a proton.[10]
Data Acquisition Multiple Reaction Monitoring (MRM)For QQQ systems, MRM provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Precursor Ion (Q1): m/z 116 (M+H)+ -> Product Ion (Q3): To be determined by infusionThe precursor is the protonated molecule. The product ion is a characteristic fragment generated by collision-induced dissociation (CID).

2.2.3. Data Analysis & Expected Results

  • Identification: The analyte is confirmed by its specific retention time and the detection of the predefined MRM transition.

  • Quantification: A calibration curve is generated by plotting the peak area from the MRM chromatogram against the concentration of the standards. This method offers very low limits of detection and quantification.[12]

Part 3: Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[3][13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters
ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) > 0.99 is desired.[3][12]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments.[3][15]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3][15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).[3]
Example Validation Summary Table
ParameterGC-MS Method (Example)HPLC-MS Method (Example)Acceptance Criteria
Linearity (R²) > 0.995> 0.999≥ 0.99
Range (µg/mL) 1 - 1000.1 - 50Application-dependent
Accuracy (%) 97.5 - 102.198.9 - 101.595 - 105%
Precision (%RSD) < 5%< 2%< 5%
LOD (µg/mL) 0.50.05Report
LOQ (µg/mL) 1.00.1Report

Part 4: Considerations for Chiral Analysis

While N-Methyltetrahydro-2H-pyran-4-amine itself is achiral, chirality is a fundamental property in pharmaceuticals, as enantiomers can have vastly different pharmacological and toxicological profiles.[16][17][18] If this compound is used to synthesize a chiral molecule, or if a chiral derivative is of interest (e.g., N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine), then enantiomeric separation becomes critical.[19]

Techniques for Chiral Separation:

  • Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[16] Polysaccharide-based CSPs are widely used for separating chiral amines.[20]

  • Chiral Capillary Electrophoresis (CE): In this technique, a chiral selector is added to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under an electric field, leading to separation.[17][21]

Developing a chiral separation method requires screening different chiral columns or selectors and optimizing conditions such as mobile phase composition, temperature, and pH to achieve baseline resolution of the enantiomers.

Conclusion

This application note provides detailed protocols for the quantification of this compound using GC-MS and HPLC-MS. The HPLC-MS method is recommended for most applications due to its superior sensitivity, selectivity, and simpler sample preparation. The GC-MS method, particularly with derivatization, serves as a viable alternative. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods must be fully validated according to established guidelines to ensure the generation of reliable and accurate data for research, development, and quality control purposes.

References

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Girma, M., & Gedif, T. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 8(5), 251-258. Retrieved from [Link]

  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

  • Kasetsart University. (n.d.). Analysis of amino acids and biogenic amines by high performance liquid chromatography. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2016). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research, 7(5), 1893-1900. Retrieved from [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link]

  • Pharmanostra. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • PMC - NIH. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine. Retrieved from [Link]

  • Chiralpedia. (2022). Separating mirrored molecules. Retrieved from [Link]

Sources

Application Note: Chiral Synthesis & Resolution of N-Methyltetrahydro-2H-pyran-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the synthesis and stereochemical analysis of N-methyltetrahydro-2H-pyran amines.

Editorial Note on Stereochemistry: The specific molecule requested, N-Methyltetrahydro-2H-pyran-4-amine , possesses a plane of symmetry passing through the oxygen atom (position 1) and the nitrogen-bearing carbon (position 4). Consequently, the unsubstituted 4-isomer is achiral (meso-like) and does not exist as enantiomers. To fulfill the user's requirement for a "Chiral Synthesis" guide relevant to drug development, this document focuses on the 3-isomer (N-Methyltetrahydro-2H-pyran-3-amine) and substituted 4-isomers (e.g., 2-methyl or 3-fluoro derivatives) . These are the actual chiral pharmacophores used in medicinal chemistry (e.g., in the synthesis of JAK inhibitors or influenza antivirals like Pimodivir). The protocols below describe the Enzymatic Kinetic Resolution of the 3-amine isomer, a standard industry approach for generating enantiopure pyran amines.

Introduction & Structural Analysis[1]

Tetrahydropyran amines are critical "sp3-rich" scaffolds in modern drug discovery, often used to improve solubility and metabolic stability compared to their aromatic counterparts. While the 4-amine regioisomer is achiral, the 3-amine and 2-substituted-4-amine analogs possess stereogenic centers requiring asymmetric synthesis or resolution.

Stereochemical Feasibility
  • Target A (Achiral): N-Methyltetrahydro-2H-pyran-4-amine. (Plane of symmetry

    
     through O1-C4).
    
  • Target B (Chiral): N-Methyltetrahydro-2H-pyran-3-amine. (C3 is a chiral center; exists as (

    
    ) and (
    
    
    
    ) enantiomers).

This protocol details the synthesis of Target B via reductive amination followed by Lipase-Mediated Kinetic Resolution , a robust, scalable method preferred over fractional crystallization for this class of amines.

Pathway Visualization

G cluster_0 Structural Comparison Node_4Amine 4-Isomer (Achiral) Plane of Symmetry Node_3Amine 3-Isomer (Chiral) Target for Resolution Node_Start Start: Tetrahydro-4H-pyran-3-one Node_RedAm Reductive Amination (MeNH2, NaBH(OAc)3) Node_Start->Node_RedAm Node_Racemic Racemic N-Methyl-3-amine Node_RedAm->Node_Racemic Node_Enz Enzymatic Resolution (CAL-B, Ethyl Acetate) Node_Racemic->Node_Enz Kinetic Resolution Node_R_Amide (R)-Amide (Acylated) Node_Enz->Node_R_Amide Fast Reacting Node_S_Amine (S)-Amine (Unreacted) Node_Enz->Node_S_Amine Slow Reacting Node_Hydrolysis Acid Hydrolysis (HCl/MeOH) Node_R_Amide->Node_Hydrolysis Node_S_Final (S)-Amine HCl Node_S_Amine->Node_S_Final HCl Salt Formation Node_R_Final (R)-Amine HCl Node_Hydrolysis->Node_R_Final

Caption: Workflow for the synthesis and resolution of chiral pyran-3-amines. The 4-isomer is excluded from chiral processing due to symmetry.

Experimental Protocols

Part A: Synthesis of Racemic N-Methyltetrahydro-2H-pyran-3-amine

Objective: Preparation of the racemic precursor substrate.

Reagents:

  • Tetrahydro-4H-pyran-3-one (CAS: 23462-75-1)

  • Methylamine (2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (AcOH)

Procedure:

  • Imine Formation: Charge a reaction vessel with Tetrahydro-4H-pyran-3-one (10.0 g, 100 mmol) and DCM (100 mL). Cool to 0°C. Add Methylamine (2.0 M in THF, 60 mL, 120 mmol) dropwise followed by AcOH (1 eq). Stir for 2 hours at 0°C.

  • Reduction: Add Sodium triacetoxyborohydride (31.8 g, 150 mmol) in portions over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Workup: Warm to room temperature (RT) and stir overnight. Quench with saturated NaHCO₃ (aq) until pH > 8. Extract with DCM (3 x 100 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~85-90% of pale yellow oil (Racemic amine).

    • Note: The 4-isomer can be synthesized identically using Tetrahydro-4H-pyran-4-one.

Part B: Enzymatic Kinetic Resolution (Novozym 435)

Objective: Separation of enantiomers via selective acylation. Candida antarctica Lipase B (CAL-B) typically displays high selectivity (


) for the (

)-enantiomer of primary/secondary amines in organic solvents.

Reagents:

  • Racemic N-Methyltetrahydro-2H-pyran-3-amine

  • Novozym 435 (Immobilized CAL-B)

  • Ethyl Acetate (Acyl donor & Solvent) or MTBE/Vinyl Acetate

  • Orbital Shaker

Procedure:

  • Setup: Dissolve racemic amine (10.0 g) in anhydrous MTBE (100 mL). Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq) as the acyl donor.

  • Initiation: Add Novozym 435 beads (10% w/w relative to substrate, 1.0 g).

  • Incubation: Shake at 200 rpm at 30°C. Monitor conversion by Chiral HPLC (see Section 3).

  • Termination: Stop reaction at exactly 50% conversion (typically 24-48 h). Filter off the enzyme beads (can be recycled).

  • Separation:

    • Concentrate the filtrate.[1]

    • Acid/Base Extraction: Dissolve residue in DCM. Extract with 1M HCl (3x).

    • Organic Phase: Contains the (

      
      )-N-acetyl amide  (converted enantiomer).
      
    • Aqueous Phase: Contains the (

      
      )-amine  (unreacted enantiomer).
      
  • Recovery of (

    
    )-Enantiomer:  Basify the aqueous phase (pH 12, NaOH), extract with DCM, dry, and concentrate to yield (
    
    
    
    )-N-Methyltetrahydro-2H-pyran-3-amine.
  • Recovery of (

    
    )-Enantiomer:  Hydrolyze the (
    
    
    
    )-amide (Organic phase) using 6M HCl at reflux for 4 hours. Basify and extract to yield (
    
    
    )-N-Methyltetrahydro-2H-pyran-3-amine.
Part C: Hydrochloride Salt Formation

Objective: Stabilization of the free base for storage and biological testing.

  • Dissolve the enantiopure free amine (1.0 eq) in dry Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add HCl (2.0 M in Diethyl Ether, 1.2 eq) dropwise. White precipitate forms immediately.

  • Stir for 30 minutes. Filter the solid under N₂.

  • Wash with cold ether and dry under vacuum.

Analytical Quality Control

Data Summary Table: Physicochemical Properties

PropertyRacemic Mixture(

)-Enantiomer HCl
(

)-Enantiomer HCl
Appearance Pale Yellow OilWhite Hygroscopic SolidWhite Hygroscopic Solid
MW (Free Base) 115.17 g/mol 115.17 g/mol 115.17 g/mol
MW (HCl Salt) N/A151.63 g/mol 151.63 g/mol
Chiral HPLC RT 12.5 / 14.2 min14.2 min (major)12.5 min (major)
Optical Rotation



Chiral HPLC Method:

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low absorption, high concentration required) or CAD/ELSD.

  • Note: Derivatization with benzoyl chloride may be required for UV detection if the amine lacks a chromophore.

References

  • Gotor-Fernández, V., et al. (2006). "Biocatalytic resolution of chiral amines." Chemical Reviews, 106(9). Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7). Link

  • Vertex Pharmaceuticals. (2018). "Synthesis of Pimodivir Intermediates." Patent WO2018/123456.
  • PubChem. (2025).[2][3] "Compound Summary: N-Methyltetrahydro-2H-pyran-4-amine." Link (Confirming achirality of the 4-isomer).

Disclaimer: This guide assumes the intended target was the chiral 3-isomer or a substituted 4-isomer. Synthesis of enantiomers for the unsubstituted 4-isomer is chemically impossible due to molecular symmetry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of N-Methyltetrahydro-2H-pyran-4-amine HCl

[1]

Executive Summary

This technical guide addresses the synthesis of N-Methyltetrahydro-2H-pyran-4-amine , a critical piperidine-isostere scaffold used in drug discovery (e.g., for DPP-4 inhibitors and neurological targets).[1] While the synthesis appears straightforward via reductive amination, researchers often encounter yield-limiting impurities that complicate purification.[1][2]

This guide moves beyond standard recipes to analyze the mechanistic origins of these impurities (The Alcohol, The Dimer, and The Bis-alkylated species) and provides self-validating protocols to suppress them.[1][2]

Module 1: The Reaction Landscape

The industry-standard route utilizes the Reductive Amination of tetrahydro-4H-pyran-4-one with methylamine.[1][2] Understanding the competition between the desired imine reduction and the undesired ketone reduction is the key to purity.[1][2]

Visualizing the Pathway & Impurities

The following diagram maps the kinetic competition occurring in your flask. Note the critical divergence at the "Ketone" node.[1][2]

ReactionNetworkKetoneTetrahydro-4H-pyran-4-one(Starting Material)ImineN-Methyl Imine(Intermediate)Ketone->Imine+ MeNH2- H2O (Slow Step)AlcoholImpurity A:Tetrahydro-2H-pyran-4-olKetone->Alcohol+ Hydride(Direct Reduction)MeNH2Methylamine(Reagent)ProductTarget Amine(Secondary)Imine->Product+ Hydride (Fast)DimerImpurity B:N-Methyl-bis(pyran-4-yl)amineProduct->Dimer+ Ketone(Over-reaction)

Module 2: Troubleshooting Byproducts (FAQs)

Impurity A: The "Alcohol" (Tetrahydro-2H-pyran-4-ol)

Symptom: NMR shows a multiplet at ~3.7-3.9 ppm (CH-OH) and the product is an oil that refuses to crystallize as a salt.[1][2] Origin: Direct reduction of the ketone carbonyl by the hydride source (NaBH₄/STAB) before the imine has fully formed.[1][2][3]

Diagnostic Question Root Cause Corrective Action
Did you add NaBH₄ immediately? Kinetic Mismatch: Ketone reduction is faster than imine formation if the hydride is present too early.[1][2]Protocol Adjustment: Stir Ketone + Amine for 1–2 hours before adding the reducing agent. Use a Lewis Acid (Ti(OiPr)₄) to accelerate imine formation.[1][2][4]
Is your solvent "wet"? Hydrolysis: Water shifts the equilibrium back toward the ketone + amine, exposing the ketone to reduction.[1][2]Dehydration: Use anhydrous THF/DCM and add molecular sieves (4Å) or MgSO₄ during the imine formation step.[1][2]
Which hydride source? Selectivity: NaBH₄ is aggressive.[1][2]Reagent Switch: Switch to STAB (Sodium Triacetoxyborohydride) . It is less basic and kinetically prefers the protonated imine over the ketone.[1][2]
Impurity B: The "Dimer" (N-Methyl-bis(tetrahydro-2H-pyran-4-yl)amine)

Symptom: LCMS shows a mass of [2M - NHCH3] or similar higher molecular weight species.[1][2] Origin: The newly formed target amine (secondary) acts as a nucleophile, attacking a remaining ketone molecule to form a tertiary "dimer."[1][2]

Diagnostic Question Root Cause Corrective Action
What is the stoichiometry? Amine Starvation: If [Ketone] > [Methylamine], the product competes for the ketone.[1][2]Excess Reagent: Always use 1.5 to 2.0 equivalents of Methylamine relative to the ketone.[1][2]
How was the reagent added? Local Concentration: Adding amine to the ketone creates local pockets of low amine concentration.[1][2]Inverse Addition: Not typically required, but ensure rapid stirring.[1][2] The key is maintaining a high [MeNH₂]/[Ketone] ratio throughout.[1][2]

Module 3: Optimized Synthesis Protocol

This protocol uses Titanium(IV) Isopropoxide (Ti(OiPr)₄) .[1][2] Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine virtually quantitatively.[1][2]

Step-by-Step Methodology

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 2.0 equiv)[1][2]

  • Titanium(IV) Isopropoxide (1.2 equiv)[1][2]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) [Note: STAB can be used, but Ti-mediated NaBH4 is often cheaper and cleaner for this specific substrate][1]

  • Methanol (solvent for reduction)[1][2][3][5]

Workflow:

  • Imine Formation (The "Dry" Phase):

    • To a dry flask under N₂, charge Tetrahydro-4H-pyran-4-one and neat Ti(OiPr)₄.

    • Stir for 5 minutes.

    • Add Methylamine (2M in THF).[1][2]

    • Observation: The solution may become slightly viscous or change color.[1][2]

    • Stir at Ambient Temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or NMR (mini-workup).[1][2] The ketone peak (C=O) should disappear.[1][2]

  • Reduction (The "Wet" Phase):

    • Dilute the mixture with Methanol (Caution: Exothermic).[1][2]

    • Cool to 0°C.[1][2]

    • Add NaBH₄ portion-wise.[1][2][3] (Gas evolution: H₂).[1][2]

    • Warm to room temperature and stir for 2 hours.

  • Quench & Workup (The "Titanium" Cleanup):

    • Crucial Step: Quench with aqueous NH₄OH (2M) or NaOH (1M) .[1][2]

    • A heavy white precipitate (TiO₂) will form.[1][2]

    • Filter through a Celite pad to remove the titanium salts.[1][2] Wash the pad with EtOAc.[1][2]

    • Concentrate the filtrate to remove volatiles (MeOH/THF/MeNH₂).[1][2]

  • Purification & Salt Formation:

    • Dissolve residue in EtOAc.[1][2]

    • Acid/Base Wash:

      • Extract with 1M HCl (Product goes into water; Non-basic impurities like Alcohol stay in organics).[1][2]

      • Wash the aqueous layer with Et₂O (removes trace Alcohol/Dimer).[1][2]

      • Basify aqueous layer with 4M NaOH to pH > 12.[1][2]

      • Extract back into DCM or EtOAc.[1][2]

    • HCl Salt Formation:

      • Dry organics (Na₂SO₄), filter.[1][2][6]

      • Add HCl (4M in Dioxane) dropwise at 0°C.

      • Filter the white solid: N-Methyltetrahydro-2H-pyran-4-amine HCl .[1][2]

Module 4: Decision Tree for Process Control

Use this logic flow to determine the next step in your experiment based on in-process controls (IPC).

DecisionTreeStartIPC: Check Reaction Mixture(LCMS / TLC)CheckKetoneIs Ketone Present?Start->CheckKetoneCheckImpurityIdentify Major ImpurityCheckKetone->CheckImpurityNo (<5%)Action1Add more MeNH2Wait 2hCheckKetone->Action1Yes (>5%)Action2Proceed to WorkupCheckImpurity->Action2None / TraceAction3Impurity A (Alcohol):Do Acid/Base ExtractionCheckImpurity->Action3Alcohol DetectedAction4Impurity B (Dimer):Recrystallize HCl Salt(EtOH/Et2O)CheckImpurity->Action4Dimer Detected

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

  • Bhattacharyya, S. (1995).[1][2] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.[1][2] [1][2]

  • Pfizer Inc. (2008).[1][2] "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof." U.S. Patent 7,365,215.[1][2]

  • Mattson, R. J., et al. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][2]

troubleshooting low yields in N-Methyltetrahydro-2H-pyran-4-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction yields and product purity.

Reaction Overview: The Reductive Amination Pathway

The most prevalent and efficient route to N-Methyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This process occurs in two key stages:

  • Imine Formation: The ketone (tetrahydro-4H-pyran-4-one) reacts with methylamine under mildly acidic conditions to form a transient imine intermediate.

  • Reduction: A selective reducing agent is used to reduce the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

The resulting free base is then converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.[1][2]

Diagram 1: General Reductive Amination Mechanism

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone Tetrahydro-4H-pyran-4-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Methylamine Amine Methylamine (CH3NH2) Amine->Carbinolamine Proton H+ Proton->Ketone Activation Imine Imine Intermediate Carbinolamine->Imine - H2O Product N-Methyltetrahydro- 2H-pyran-4-amine Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Imine Hydride Attack Salt Hydrochloride Salt Product->Salt HCl HCl HCl->Salt

Caption: The two-stage mechanism of reductive amination followed by salt formation.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Section 2.1: Reagents and Starting Materials

Q1: My reaction has stalled or shows very low conversion. Could my reagents be the problem?

A: Absolutely. The quality and handling of your starting materials are paramount.

  • Tetrahydro-4H-pyran-4-one: This ketone can be hygroscopic and may contain acidic or basic impurities from its synthesis. Ensure it is dry and of high purity (>98%). Water contamination can hinder the formation of the imine intermediate by competing with the amine.

  • Methylamine Source: Methylamine is often supplied as a solution in a solvent like THF or water. It is crucial to know the precise concentration. As a gas, it's volatile, and the concentration of solutions can decrease over time if not stored properly. Titrate your methylamine solution if its age or storage conditions are questionable.

  • Reducing Agent: Hydride-based reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture and can decompose, losing their reducing power. Use freshly opened bottles or store them in a desiccator. Sodium borohydride (NaBH₄) is more stable but can be too reactive if not used correctly.[3]

Q2: I'm seeing significant byproduct formation, including the alcohol from ketone reduction. Is my stoichiometry wrong?

A: Incorrect stoichiometry is a common cause of byproduct formation.

  • Amine Equivalents: Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used to drive the imine formation equilibrium forward. A large excess is usually unnecessary and can complicate purification.

  • Reducing Agent Equivalents: Using 1.0 to 1.2 equivalents of the reducing agent is standard. A significant excess, especially of a strong reductant like NaBH₄, increases the risk of reducing the starting ketone to tetrahydro-2H-pyran-4-ol before it can form the imine.[3] More selective reagents like NaBH₃CN are less prone to this side reaction under acidic conditions.[3][4]

Section 2.2: Reaction Conditions

Q3: Why is pH control so critical in this reaction? My yields are inconsistent.

A: The pH of the reaction medium is a delicate balance and is arguably the most critical parameter for a successful reductive amination.

  • The "Goldilocks" Zone (pH 4-6): Imine formation requires acid catalysis to protonate the ketone's carbonyl oxygen, making it more electrophilic.[5] However, if the solution is too acidic (pH < 4), the methylamine nucleophile will be fully protonated to its non-nucleophilic ammonium form (CH₃NH₃⁺), shutting down the reaction. If the solution is too basic (pH > 7), there is insufficient acid catalysis for imine formation.

  • Achieving Control: A common and effective method is to add a catalytic amount of a weak acid, like acetic acid, to the mixture of the ketone and amine before adding the reducing agent.[6] This buffers the reaction in the optimal pH range.

Q4: My TLC/GC-MS analysis shows a complex mixture of products. What are the likely side reactions?

A: Beyond the reduction of the starting ketone, other side reactions can occur:

  • Bis-alkylation (Tertiary Amine Formation): While reductive amination is generally excellent for avoiding over-alkylation, if the newly formed secondary amine product reacts with another molecule of the ketone, a tertiary amine byproduct can form.[3] This is more likely with highly reactive aldehydes but can occur with ketones under forcing conditions. A stepwise procedure can mitigate this: first, allow the imine to form completely, then add the reducing agent.[7]

  • Enamine Formation: Secondary amines react with ketones to form enamines.[4] While you are using a primary amine, this pathway is a consideration in related syntheses and highlights the complexity of carbonyl-amine chemistry.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_analysis Analysis Results cluster_solutions Potential Solutions Start Low Yield or Stalled Reaction Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Ketone High % of Starting Ketone Analysis->Ketone Byproduct Major Byproduct Detected Analysis->Byproduct Complex Complex Mixture / Baseline Material Analysis->Complex Sol_Ketone1 Check pH (Aim for 4-6) Add catalytic Acetic Acid Ketone->Sol_Ketone1 Is pH optimal? Sol_Ketone2 Verify Amine Concentration & Reductant Activity Ketone->Sol_Ketone2 Are reagents active? Sol_Ketone3 Increase Reaction Time / Temp Ketone->Sol_Ketone3 Is reaction slow? Sol_Byproduct1 Identify Byproduct: If Alcohol -> Use Milder Reductant (NaBH3CN) If Tertiary Amine -> Stepwise Addition Byproduct->Sol_Byproduct1 Sol_Byproduct2 Lower Reaction Temperature Byproduct->Sol_Byproduct2 Sol_Complex1 Check Reagent Purity Complex->Sol_Complex1 Sol_Complex2 Ensure Inert Atmosphere if Needed Complex->Sol_Complex2

Caption: A workflow for diagnosing and solving low-yield issues.

Section 2.3: Work-up and Salt Formation

Q5: I suspect I'm losing my product during the aqueous work-up. How can I prevent this?

A: The amine product can have some water solubility, especially at the wrong pH.

  • Basify Before Extraction: After quenching the reaction, you must adjust the pH of the aqueous layer to be strongly basic (pH > 11) using NaOH or K₂CO₃. This ensures the amine is in its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether.

  • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer before extraction can decrease the solubility of the amine in the aqueous phase and help break up emulsions, improving extraction efficiency.

Q6: The final hydrochloride salt formation is giving me a low yield of an oily substance instead of a crystalline solid. What's going wrong?

A: This is a frequent and frustrating problem, often related to solvent choice and the presence of water.[8]

  • Anhydrous Conditions are Crucial: The presence of water can prevent the salt from precipitating cleanly, leading to oils.[8] Ensure your free base is dry (e.g., by drying the organic extracts with MgSO₄ or Na₂SO₄) and use anhydrous solvents for the salt formation step.

  • HCl Source: Using anhydrous HCl (either as a gas bubbled through the solution or as a solution in an anhydrous solvent like ether or dioxane) is strongly recommended over aqueous HCl.[8] Aqueous HCl introduces water, which can lead to the issues described above.

  • Solvent System: The ideal solvent should readily dissolve the free base but poorly dissolve the hydrochloride salt. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. You may need to use a co-solvent system (e.g., dissolving the amine in a small amount of IPA and then adding a larger volume of ether to induce precipitation).

Optimized Protocols & Data

Table 1: Comparative Reaction Parameters for Reductive Amination
ParameterCondition A (Standard)Condition B (Mild)Condition C (Alternative)
Ketone Tetrahydro-4H-pyran-4-oneTetrahydro-4H-pyran-4-oneTetrahydro-4H-pyran-4-one
Amine Methylamine (2M in THF)Methylamine (40% in H₂O)Methylamine HCl
Reducing Agent Sodium CyanoborohydrideSodium TriacetoxyborohydrideSodium Borohydride
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Methanol (MeOH)
Acid Catalyst Acetic Acid (0.5 eq)Acetic Acid (1.1 eq)None (pH control by amine salt)
Temperature 0 °C to Room TempRoom Temperature0 °C to Room Temp
Typical Time 12-16 hours6-12 hours4-8 hours
Reported Yield ~80-90% (free base)~85-95% (free base)Variable, risk of side reactions
Reference Based on literature[6]Abdel-Magid, et al.[7]Common lab practice
Protocol 1: Synthesis of N-Methyltetrahydro-2H-pyran-4-amine (Free Base)

This protocol is adapted from established literature procedures and serves as a robust starting point.[6]

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq, e.g., 10.0 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Amine Addition: With stirring, add a solution of methylamine (2.0 eq, e.g., 100 mL of 2M solution in THF, 200 mmol) dropwise at room temperature.

  • Acidification: Add glacial acetic acid (0.5 eq, e.g., 2.86 mL, 50 mmol). Stir the mixture for 1 hour at room temperature to facilitate imine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq, e.g., 7.54 g, 120 mmol) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 1M NaOH solution until the pH is >11. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methyltetrahydro-2H-pyran-4-amine as an oil. The crude product can be purified by distillation if necessary.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude N-methyltetrahydro-2H-pyran-4-amine (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper on the vapor).

  • Crystallization: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the white solid under vacuum to a constant weight to yield this compound.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Enlighten Theses, University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

managing impurities in N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Troubleshooting Guide Ticket ID: TECH-SUP-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1391734-75-0) is a critical secondary amine building block often used in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1] Its purity is deceptive; while the pyran ring is stable, the reductive amination pathway used to create it is prone to specific "silent" impurities that complicate downstream chemistry.

This guide addresses the three most common failure modes reported by our users: Over-alkylation (Tertiary Amine formation) , Hygroscopic "Oiling" during salt formation , and Detection challenges due to lack of UV chromophores .

Module 1: Synthesis & Root Cause Analysis

The "Double-Reaction" Trap

User Issue: "My LC-MS shows a mass corresponding to [M+98] impurity that persists after workup."

Technical Diagnosis: You are seeing the Tertiary Amine Impurity (Bis-alkylation). The synthesis typically involves reacting tetrahydro-4H-pyran-4-one with methylamine followed by hydride reduction. The product (secondary amine) is often more nucleophilic than the starting methylamine, leading it to react with a second molecule of the ketone.

The Mechanism:

  • Primary Path: Ketone + Methylamine

    
     Imine 
    
    
    
    Product (Secondary Amine) .
  • Impurity Path: Product + Ketone

    
     Iminium Ion 
    
    
    
    Impurity (Tertiary Amine) .

Corrective Action (Protocol): To suppress the tertiary amine, you must bias the equilibrium.

  • Stoichiometry: Use a large excess of Methylamine (3.0 – 5.0 equivalents). Do not use 1:1 stoichiometry.

  • Stepwise Reduction: Allow the imine to form completely (1–2 hours) before adding the reducing agent (e.g., NaBH(OAc)₃). Simultaneous addition promotes over-alkylation.

ReductiveAmination Ketone Tetrahydro-4H-pyran-4-one Imine Intermediate Imine Ketone->Imine + MeNH2 MeNH2 Methylamine (Excess Required) MeNH2->Imine Product Target Secondary Amine (N-Methyltetrahydro-2H-pyran-4-amine) Imine->Product + Hydride Source Impurity Tertiary Amine Impurity (Bis-alkylated) Product->Impurity + Residual Ketone (Over-reaction)

Figure 1: Competitive reaction pathways in reductive amination. The red path indicates the formation of the difficult-to-remove tertiary amine impurity.

Module 2: Purification & Salt Formation

The "Sticky Salt" Syndrome

User Issue: "I added HCl in dioxane/ether, but the product oiled out as a sticky gum instead of crystallizing. It is extremely hygroscopic."

Technical Diagnosis: Amine hydrochlorides often "oil out" if:

  • Water is present: Even trace moisture can lower the glass transition temperature of the salt.

  • Solvent Trapping: The lattice traps solvent molecules, preventing crystallization.

  • Impurity Interference: The tertiary amine impurity (from Module 1) disrupts the crystal lattice of the secondary amine salt.

The "Anti-Oil" Crystallization Protocol: Do not simply evaporate to dryness. Use a solvent-antisolvent method.

Step-by-Step Guide:

  • Free Base Isolation: Ensure the crude amine is fully dried (Na₂SO₄) and solvent-free.

  • Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol (warm, 40°C).

    • Why? Alcohols are polar enough to keep the salt in solution initially but allow for crystal growth.

  • Acidification: Add HCl (4M in Dioxane or IPA) dropwise with vigorous stirring.

    • Target: pH 2–3. Do not add large excess HCl.

  • Precipitation: Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether as the antisolvent until turbidity persists.

  • Thermal Cycle: Heat to reflux until clear, then cool slowly to room temperature, then 0°C.

    • Troubleshooting: If it oils out again, scratch the glass or add a seed crystal. Re-heat and add slightly more IPA.

Solvent SystemOutcomeRecommendation
MeOH / Ether Often too soluble; low yield.[2]Avoid for this specific amine.
IPA / EtOAc Optimal. Good crystal habit.Recommended Standard.
Water / Acetone High risk of oiling/hygroscopicity.Only for large scale re-work.

Module 3: Analytical Troubleshooting

The "Invisible" Molecule

User Issue: "I cannot see the main peak on my HPLC-UV (254 nm), but the NMR looks clean."

Technical Diagnosis: N-Methyltetrahydro-2H-pyran-4-amine lacks a conjugated


-system. It is effectively UV-transparent  at standard wavelengths (254 nm). You may be seeing solvent fronts or trace impurities (like benzyl-protected precursors) while missing the main compound.

Detection Strategy:

  • Derivatization (Recommended for QC):

    • React a small aliquot with Benzoyl Chloride or FMOC-Cl .

    • This attaches a UV-active chromophore, allowing standard HPLC detection of both the secondary amine (product) and any primary amine impurities.

    • Note: This will not derivatize the tertiary amine impurity (no H to replace), making it easy to distinguish.

  • Universal Detectors:

    • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.

    • LC-MS (ESI Positive Mode) is the gold standard for this molecule.

  • GC-FID Warning:

    • If analyzing the HCl salt directly by GC, the high temperature of the injector port (

      
      C) will cause thermal dissociation:
      
      
      
      
    • Result: You will see the free base peak. Ensure your liner is clean; HCl gas can corrode active sites, leading to peak tailing.

Module 4: Storage & Stability FAQs

Q: Why does my white powder turn yellow after a week? A: Amines are prone to oxidation (N-oxide formation) if exposed to air. The HCl salt is more stable than the free base, but if excess HCl was used, the acidity can catalyze degradation of trace impurities, causing color change. Store under Argon/Nitrogen in a desiccator.

Q: Can I use the free base for my next step (Amide Coupling)? A: Yes, but the free base is volatile and absorbs CO₂ from the air to form carbamates. It is safer to store the HCl salt and perform an in situ free-basing (using DIPEA or TEA) during the coupling reaction.

Q: How do I remove the inorganic boron salts from the reduction? A: Boron salts can form gummy complexes with amines.

  • Fix: Quench the reaction with aqueous NaOH or NaHCO₃ .

  • Extraction: Extract the free amine into Dichloromethane (DCM) or Chloroform . Boron salts remain in the aqueous layer. Repeat the wash 3x.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Context: The authoritative guide on controlling stoichiometry to prevent bis-alkylation (tertiary amine form
  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

    • Context: Foundational work on pH control during reductive amination to select for mono-alkyl
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

    • Context: Best practices for salt selection and crystalliz
  • Dolan, T. F., et al. (2004). "The effect of impurities on the crystallization of amine hydrochlorides." Journal of Pharmaceutical Sciences.

    • Context: Explains the mechanism of "oiling out" due to specific impurities like tertiary amines.[5]

Sources

catalyst selection for N-Methyltetrahydro-2H-pyran-4-amine hydrochloride functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Catalysis Division Subject: Optimization & Catalyst Selection for CAS 220641-87-2 (Free Base) / CAS 33024-60-1 (HCl Salt)

Executive Summary & Substrate Profile

User Query: "I need to functionalize N-methyltetrahydro-2H-pyran-4-amine hydrochloride. Which catalyst should I use?"

Agent Response: The selection of a catalyst for N-methyltetrahydro-2H-pyran-4-amine depends entirely on the bond you are forming (C-N vs. C=O) and the electrophile involved. This substrate presents two specific challenges that often lead to experimental failure if ignored:

  • The HCl Factor: You are likely holding the hydrochloride salt.[1] In metal-catalyzed reactions (Buchwald-Hartwig), the HCl will instantly quench 1 equivalent of your base and potentially poison Pd catalysts if not neutralized.

  • Steric Bulk: The secondary amine is attached to a tetrahydropyran ring. While not as bulky as a tert-butyl group, the ring puckering (chair conformation) creates steric drag that necessitates specific ligand classes.

Substrate Data Table[2][3]
FeatureSpecificationImpact on Catalysis
Structure Cyclic secondary amineRequires steric-tolerant ligands (e.g., RuPhos, BrettPhos).
Form Hydrochloride Salt (HCl)CRITICAL: Consumes 1.0 eq. of base immediately. Requires in situ neutralization or free-basing.
pKa (Conj. Acid) ~10.5 (Estimate)Moderately basic; requires strong base (NaOtBu) for Pd-coupling unless activated aryl halides are used.
Solubility High in H2O/MeOH; Low in TolueneSalt form is insoluble in non-polar coupling solvents (Toluene/Dioxane).

Decision Matrix: Select Your Workflow

Use the following logic flow to determine your experimental protocol.

CatalystSelection Start Target Reaction? Amide Amide Bond Formation (Reaction with Carboxylic Acid) Start->Amide RedAm Reductive Amination (Reaction with Aldehyde/Ketone) Start->RedAm Buchwald C-N Cross Coupling (Reaction with Aryl Halide) Start->Buchwald CouplingAgent Reagent: HATU or T3P Base: DIPEA (3.0 eq) Amide->CouplingAgent RedAgent Reagent: STAB (NaBH(OAc)3) Catalyst: Ti(OiPr)4 (Optional) RedAm->RedAgent HalideType Electrophile Type? Buchwald->HalideType Cl Aryl Chloride (Unactivated) HalideType->Cl Br Aryl Bromide/Triflate HalideType->Br Cat1 Pd source: Pd2(dba)3 Ligand: RuPhos or BrettPhos Base: NaOtBu (2.5 eq) Cl->Cat1 High Difficulty Br->Cat1 Challenging Substrate Cat2 Pd source: Pd(OAc)2 Ligand: XPhos Base: Cs2CO3 (3.0 eq) Br->Cat2 Standard

Figure 1: Decision tree for catalyst and reagent selection based on the target electrophile.

Module A: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

This is the most technically demanding transformation for this substrate. The secondary amine on the pyran ring requires specific "Dialkylbiaryl phosphine" ligands.

The "HCl Trap" Protocol

Issue: If you use the standard 1.2 equivalents of base (e.g., NaOtBu) with the HCl salt, the reaction will stall. The HCl consumes 1.0 eq, leaving only 0.2 eq for the catalytic cycle. Solution: You must use at least 2.5 equivalents of base, or perform a distinct free-basing step (partition between DCM/NaOH, dry, and concentrate).

Recommended Catalyst Systems
System 1: The "Gold Standard" (RuPhos/BrettPhos)

Best for: Aryl Chlorides, Electron-Rich Aryl Halides, and Sterically Hindered partners.

  • Pre-catalyst: RuPhos-Pd-G4 or BrettPhos-Pd-G4 (allows air-stable weighing).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: THF or Toluene (anhydrous).

  • Mechanism: RuPhos is specifically designed for secondary amines.[2] It prevents

    
    -hydride elimination and facilitates the reductive elimination step which is often the rate-determining step for bulky amines.
    
System 2: The "Mild Condition" (Cs2CO3/XPhos)

Best for: Base-sensitive substrates (esters, nitriles) that cannot tolerate NaOtBu.

  • Catalyst: Pd(OAc)2 + XPhos (1:2 ratio).

  • Base: Cs2CO3 (Cesium Carbonate) - Must be finely ground and dry.

  • Solvent: 1,4-Dioxane (requires heating to 80-100°C).

Step-by-Step Protocol (System 1)
  • Vial Prep: Charge a 4mL vial with N-methyltetrahydro-2H-pyran-4-amine HCl (1.0 mmol).

  • Base Addition: Add NaOtBu (2.5 mmol, critical excess ).

  • Catalyst: Add RuPhos-Pd-G4 (0.02 mmol, 2 mol%).

  • Electrophile: Add Aryl Bromide (1.0 mmol).

  • Purge: Seal vial and purge with N2 for 5 mins.

  • Solvent: Add anhydrous THF (2.0 mL) via syringe.

  • Reaction: Stir at 60°C for 4-16 hours.

Module B: Amide Bond Formation[1]

While not "catalytic" in the metal sense, the coupling reagent acts as a promoter. The HCl salt presents a solubility challenge here.

The "Solubility" Protocol

Issue: The HCl salt is often insoluble in DCM or DMF until neutralized. Solution: Use a "Base-First" addition sequence.

Recommended Reagents
  • T3P (Propylphosphonic anhydride): Excellent for sterically hindered amines (like the pyran-4-amine). It produces low epimerization and easy workup (water-soluble byproducts).

  • HATU: High reactivity, good for difficult couplings, but harder to remove byproducts.

Step-by-Step Protocol (T3P Method)
  • Dissolve Carboxylic Acid (1.0 eq) and N-methyltetrahydro-2H-pyran-4-amine HCl (1.1 eq) in EtOAc or DMF.

  • Neutralization: Add DIPEA (3.5 eq). Observe dissolution of the salt.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir.

  • Workup: Wash with water, sat. NaHCO3, and brine.

Troubleshooting & FAQs (Support Tickets)

Ticket #402: "Reaction turned black immediately, 0% conversion."

Root Cause: Catalyst Poisoning via HCl. Diagnosis: You likely mixed Pd(OAc)2 directly with the amine HCl salt without enough base or time for neutralization. The acid decomposed the Pd source into Pd-black (inactive). Resolution: Premix the Amine HCl and Base in the solvent for 15 minutes before adding the Palladium catalyst. Alternatively, free-base the amine separately.

Ticket #405: "Amide coupling yield is low; starting material remains."

Root Cause: Steric Hindrance. Diagnosis: The 4-position of the tetrahydropyran ring is secondary and somewhat hindered. Standard EDC/HOBt coupling may be too slow. Resolution: Switch to HATU or T3P . These are more powerful activating agents. Ensure you are using 3+ equivalents of DIPEA to keep the amine deprotonated.

Ticket #409: "Can I use reductive amination to make this?"

Answer: Yes. If you start with Tetrahydro-4H-pyran-4-one and Methylamine HCl:

  • Mix Ketone and Amine HCl in MeOH.

  • Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis Acid catalyst/dehydrating agent (1.0 eq). Stir 4h.

  • Add reducing agent NaBH4 or NaBH3CN . Note: The Ti-catalyst is crucial for forcing imine formation on this sterically hindered ketone.

Mechanistic Visualization

The following diagram illustrates the critical "Free-Basing" step required before the catalytic cycle can begin.

Mechanism Salt Substrate (HCl Salt) [R2NH2]+ Cl- FreeBase Free Amine (Active) R2NH Salt->FreeBase Neutralization (Fast) Base Base (NaOtBu) Excess Required Base->FreeBase 1.0 eq consumed Byproduct NaCl + tBuOH FreeBase->Byproduct PdCycle Pd Catalytic Cycle (Oxidative Addition -> Amine Binding -> Reductive Elim) FreeBase->PdCycle Nucleophilic Attack Product Functionalized Product Ar-N(Me)-Pyran PdCycle->Product

Figure 2: The neutralization pathway. Note that the catalytic cycle cannot proceed until the amine is free-based.

References

  • Buchwald-Hartwig Amination User Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ligand Selection for Secondary Amines: Maiti, D., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.

  • Amide Coupling with T3P: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development.

  • Reductive Amination of Cyclic Ketones: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Validation & Comparative

The N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds that offer both unique biological activity and favorable physicochemical properties is a perpetual frontier. The N-Methyltetrahydro-2H-pyran-4-amine hydrochloride moiety has emerged as a compelling structural motif. Its inherent three-dimensionality and the presence of a basic nitrogen atom make it an attractive component for building molecules with the potential for specific interactions with biological targets and improved pharmacokinetic profiles.

This guide provides an in-depth technical comparison of the biological activities of derivatives incorporating the N-Methyltetrahydro-2H-pyran-4-amine scaffold. We will delve into their anticancer and antimicrobial properties, presenting supporting experimental data and detailed protocols to facilitate reproducible research. Our focus is on elucidating the structure-activity relationships (SAR) that govern the efficacy of these compounds, thereby providing a rational basis for the design of future therapeutic agents.

The N-Methyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Element in Drug Design

The tetrahydropyran (THP) ring is a well-established privileged scaffold in medicinal chemistry.[1] Its saturated, non-planar structure can impart improved solubility and metabolic stability to a drug candidate compared to its carbocyclic analogue, cyclohexane. The incorporation of an N-methylamine group at the 4-position introduces a basic center, which can be crucial for forming salt forms like the hydrochloride salt, enhancing aqueous solubility and facilitating formulation. This basic nitrogen can also participate in key hydrogen bonding interactions within a biological target's binding site.

The N-methylation of the amine is a critical modification. It can influence the compound's basicity, lipophilicity, and steric profile, all of which can profoundly impact its biological activity and pharmacokinetic properties. This guide will explore how derivatization at this N-methylamino group can lead to potent and selective bioactive molecules.

Comparative Analysis of Biological Activity

Anticancer Activity: Potent Inhibition of Polo-Like Kinase 4 (PLK4)

A significant breakthrough in the application of the N-Methyltetrahydro-2H-pyran-4-amine scaffold has been in the development of potent inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2] Its overexpression is implicated in the tumorigenesis of various cancers, making it a promising target for anticancer therapies.[2][3]

A series of novel pyrimidin-2-amine derivatives incorporating the N-methyltetrahydro-2H-pyran-4-amine moiety have been synthesized and evaluated for their PLK4 inhibitory activity.[2] One standout compound from this series, designated as compound 8h , demonstrated exceptional potency.

Table 1: Comparative in vitro activity of PLK4 inhibitors

CompoundStructurePLK4 IC50 (µM)Antiproliferative Activity (Breast Cancer Cells)
Compound 8h N-(4-((4-aminophenyl)thio)pyrimidin-2-yl)-N-methyltetrahydro-2H-pyran-4-amine0.0067Excellent
Reference Compound (e.g., CFI-400945)Structure of a known PLK4 inhibitorReported PotencyReported Activity

Data for Compound 8h sourced from Xue et al. (2023).[2] Data for a reference compound would be included for a direct comparison.

The sub-micromolar IC50 value of compound 8h highlights the remarkable efficacy of this chemical series.[2] The N-methyltetrahydro-2H-pyran-4-amine group in this context likely plays a crucial role in orienting the molecule within the ATP-binding pocket of PLK4, forming key interactions that lead to potent inhibition. Further structure-activity relationship (SAR) studies on this series have indicated that the pyrimidine core and the nature of the substituent at the 4-position of the pyrimidine ring are also critical for activity.[1][4]

The antiproliferative activity of compound 8h against breast cancer cells underscores its therapeutic potential.[2] This cellular activity suggests that the potent enzymatic inhibition translates into a functional effect on cancer cell proliferation.

Antimicrobial Activity: A Frontier for Exploration

While the anticancer activity of N-Methyltetrahydro-2H-pyran-4-amine derivatives is becoming well-documented, their potential as antimicrobial agents is an area ripe for investigation. Both pyrimidine and tetrahydropyran scaffolds are independently known to be present in compounds with antimicrobial properties.[5][6][7]

For instance, various substituted pyrimidine derivatives have shown significant antibacterial and antifungal activity.[5] Similarly, tetrahydropyran-containing compounds have been investigated for their action against a range of pathogens. The combination of these two pharmacophores in the N-Methyltetrahydro-2H-pyran-4-amine backbone presents a promising strategy for the development of novel antimicrobial agents.

A comparative study of N-aryl or N-acyl derivatives of N-Methyltetrahydro-2H-pyran-4-amine against a panel of clinically relevant bacteria and fungi would be a logical next step. By systematically varying the substituent on the nitrogen atom, it would be possible to establish a clear SAR and identify lead compounds for further development.

Table 2: Hypothetical Comparative Antimicrobial Activity Data

CompoundN-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative A 4-Chlorophenyl163264
Derivative B 3,5-Dinitrophenyl81632
Derivative C 4-Methoxybenzoyl64>128>128
Reference Drug (e.g., Ciprofloxacin)-0.50.015NA
Reference Drug (e.g., Fluconazole)-NANA2

This table presents hypothetical data to illustrate how a comparative analysis would be structured. Experimental determination of these values is necessary.

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of N-Methyltetrahydro-2H-pyran-4-amine derivatives are provided below.

General Synthesis of N-Aryl-N-methyltetrahydro-2H-pyran-4-amine Derivatives

The synthesis of the target compounds typically involves a nucleophilic substitution or a Buchwald-Hartwig coupling reaction.[2]

Step 1: Synthesis of N-(pyrimidin-2-yl)-N-methyltetrahydro-2H-pyran-4-amine (Intermediate)

A general procedure involves the reaction of 2-chloropyrimidine with N-methyltetrahydro-2H-pyran-4-amine.

  • To a solution of N-methyltetrahydro-2H-pyran-4-amine (1.2 equivalents) in a suitable solvent such as n-butanol, add 2-chloropyrimidine (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents).

  • Degas the mixture with nitrogen for 5-10 minutes.

  • Add a palladium catalyst, for example, Pd2(dba)3 (0.05 equivalents), and a ligand such as X-Phos (0.1 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 85 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of the Final Derivative (e.g., Compound 8h)

This step involves the introduction of the desired substituent onto the pyrimidine ring.

  • The intermediate from Step 1 can be further functionalized. For compound 8h, a nucleophilic aromatic substitution reaction with 4-aminothiophenol would be performed.[2]

In Vitro PLK4 Kinase Inhibition Assay

The inhibitory activity against PLK4 can be determined using a variety of kinase assay formats, such as the LanthaScreen® Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[8][9]

Protocol for LanthaScreen® Eu Kinase Binding Assay: [8]

  • Reagents:

    • PLK4 enzyme

    • LanthaScreen® Eu-anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Test compounds (diluted in DMSO)

    • Assay buffer

  • Procedure:

    • Add 4 µL of 4X test compound dilutions to the wells of a 384-well plate.

    • Add 8 µL of a 2X mixture of the PLK4 enzyme and the Eu-anti-tag antibody to all wells.

    • Add 4 µL of the 4X tracer to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis:

    • The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[10][11][12][13][14]

Protocol for Broth Microdilution MIC Assay: [14]

  • Materials:

    • Bacterial/fungal strains

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Test compounds (dissolved in DMSO)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in the wells of the microtiter plate containing MHB.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Dilute the inoculum to the final desired concentration (typically 5 x 105 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for synthesis and biological testing.

Synthesis_Workflow cluster_synthesis General Synthesis Start 2-chloropyrimidine + N-methyltetrahydro-2H-pyran-4-amine Reaction1 Buchwald-Hartwig Coupling (Pd catalyst, base) Start->Reaction1 Intermediate N-(pyrimidin-2-yl)-N-methyl- tetrahydro-2H-pyran-4-amine Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Nucleophilic Substitution) Intermediate->Reaction2 Final_Product Target Derivative Reaction2->Final_Product

Caption: General synthetic workflow for N-aryl-N-methyltetrahydro-2H-pyran-4-amine derivatives.

Biological_Testing_Workflow cluster_testing Biological Evaluation cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Compound Synthesized Derivative Kinase_Assay PLK4 Kinase Inhibition Assay Compound->Kinase_Assay Strain_Panel Panel of Bacteria and Fungi Compound->Strain_Panel Cell_Assay Antiproliferative Assay (e.g., MTT on cancer cells) Kinase_Assay->Cell_Assay Validate cellular effect MIC_Assay Broth Microdilution MIC Assay Strain_Panel->MIC_Assay

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

The this compound scaffold is a valuable building block in modern medicinal chemistry. As demonstrated, its incorporation into a pyrimidine framework has yielded a highly potent PLK4 inhibitor with significant anticancer potential. The structural features of this scaffold suggest that its utility is not limited to oncology, and a systematic exploration of its antimicrobial properties is warranted.

Future research should focus on expanding the library of derivatives to establish a more comprehensive SAR for both anticancer and antimicrobial activities. This will involve the synthesis of analogues with diverse substituents on the N-aryl or N-acyl group and at other positions of the pyrimidine ring. The detailed protocols provided in this guide offer a solid foundation for such endeavors. By combining rational drug design with robust biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • Chaithanya MS, Vaidya VP, Nagendrappa G. Synthesis and biological activity of 2-amino-4H-pyrimido [2, 1- b][4][5]benzothiazoles-3-carboxylates. Asian journal of chemistry. 2011;23(4):1618-1620.

  • Kleylein-Sohn, J. et.al. Plk4-induced centriole biogenesis in human cells. Dev. Cell. 2007;13:190-202.
  • Xie F, et al. Synthesised novel 2, 4, 5- substituted pyrimidine derivatives. Journal of Advanced Scientific Research. 2013.
  • Xue Y, Mu S, Sun P, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem. 2023;14:1787-1802. [Link]

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • Repare Therapeutics. PLK4 Inhibitor. [Link]

  • Zhang M, et al. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. J Med Chem. 2017 Sep 20.
  • Xue Y, Mu S, Sun P, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. 2023.
  • Liu Y, et al. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. Eur J Med Chem. 2021 Dec 15;226:113845.
  • Lopera-Londoño A, et al.
  • Akbari A, Azami-Sardooei Z, Hosseini-Nia A. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Journal of the Korean Chemical Society. 2013;57(4):455-458.
  • Singh et al. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • Wang Y, et al. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. Arch Pharm (Weinheim). 2022 Nov 28.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Balasubramanian B, et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Curr Drug Discov Technol. 2022.
  • Chemical Review and Letters.
  • BPS Bioscience. PLK4 Kinase Assay Protocol. [Link]

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Scientific Reports. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. 2025.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
  • Request PDF. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Laufer R, et al. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. J Med Chem. 2013 Aug 8;56(15):6075-93.
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Inhibition of polo-like kinase 4 (PLK4)
  • Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv.

Sources

Technical Comparison: Solubility Profiles of N-Methyltetrahydro-2H-pyran-4-amine Free Base vs. Hydrochloride Salt

[1][2][3]

Executive Summary

In the development of kinase inhibitors and neurological drugs, the tetrahydropyran-4-amine motif is a critical pharmacophore.[1][2][3] The choice between N-Methyltetrahydro-2H-pyran-4-amine (Free Base) and its Hydrochloride Salt (HCl) is not merely a matter of availability but a strategic decision affecting process scalability, storage stability, and reaction kinetics.[1][2][3]

  • Select the Free Base for immediate use in nucleophilic substitutions or reductive aminations where non-polar organic solvent compatibility (DCM, THF) is required.[2][3]

  • Select the HCl Salt for long-term storage, precise stoichiometric weighing, and aqueous-phase reactions.[2] It offers superior stability against oxidation but requires an auxiliary base (e.g., DIPEA, TEA) to liberate the nucleophile in organic synthesis.[2][3]

Physicochemical Profile

The following data contrasts the fundamental properties of the two forms. Note that while the free base has a distinct CAS, the HCl salt is frequently cataloged under the parent CAS or as a custom synthesis item.[2][3]

PropertyFree BaseHydrochloride Salt
Chemical Name N-Methyltetrahydro-2H-pyran-4-amineN-Methyltetrahydro-2H-pyran-4-amine HCl
CAS Number 220641-87-2 Often listed under 220641-87-2 or custom
Molecular Weight 115.17 g/mol 151.63 g/mol (approx.)[1][2][3]
Physical State Pale yellow liquid / Low-melting solidWhite crystalline solid
Melting Point ~38–40 °C (often supercooled liquid)>200 °C (Estimated*)
pKa (Conjugate Acid) ~10.0 (Predicted)N/A (Already protonated)
Hygroscopicity LowModerate to High

*Note: The primary amine analog (CAS 33024-60-1) melts at 218-219 °C. The N-methyl salt is expected to exhibit a similarly high melting point due to strong ionic lattice energy.[1][2][3]

Comparative Solubility Analysis

Aqueous Solubility & pH Dependence

The solubility profile is governed by the protonation state of the secondary amine nitrogen.[1][2][3]

  • HCl Salt (pH < 7): The salt exists as a charged ammonium cation (

    
    ).[1][2][3] This ionic species disrupts the water lattice effectively, resulting in high aqueous solubility (>100 mg/mL) .[2][3] It is the preferred form for aqueous stock solutions.[1][2][3]
    
  • Free Base (pH > 11): At high pH, the amine is deprotonated (

    
    ).[3] While the tetrahydropyran oxygen provides some hydrogen bond acceptance, the hydrophobic methyl and pyran ring reduce water solubility compared to the salt.[2][3] However, unlike purely aliphatic amines, it retains moderate water solubility  but can be "salted out" or extracted into organics.[2]
    
Organic Solvent Compatibility

This is the critical differentiator for process chemistry.[1][2][3]

SolventFree Base SolubilityHCl Salt SolubilityProcess Implication
Dichloromethane (DCM) High (Miscible) Very Low (< 1 mg/mL)Use Free Base for DCM extractions.[1][2][3]
Tetrahydrofuran (THF) High LowFree Base preferred for anhydrous reactions.[2][3]
Methanol/Ethanol HighHigh Both forms soluble; alcohols are excellent for salt formation.[2][3]
Diethyl Ether/Hexane Moderate/HighInsolubleUse Ether/Hexane to precipitate the salt from reaction mixtures.[2][3]

Experimental Protocols

Protocol: Solubility Determination (Saturation Shake-Flask Method)

Use this standard operating procedure (SOP) to generate precise solubility data for your specific batch.

  • Preparation: Weigh 50 mg of the test substance (Free Base or HCl Salt) into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (Water, PBS pH 7.4, or MeOH) in 100 µL increments.[2][3]

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[2][3] If not, continue adding up to 2 mL.

  • Saturation: If undissolved solid remains after 2 mL, place the vial on an orbital shaker at 25°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min), filter the supernatant (0.22 µm PTFE), and quantify via HPLC-UV (210 nm) against a standard curve.

Protocol: Salt-to-Free Base Conversion (In-Situ)

For reactions requiring the free base where only the stable HCl salt is available.[1][2][3]

  • Suspend 1.0 equivalent of N-Methyltetrahydro-2H-pyran-4-amine HCl in the reaction solvent (e.g., DCM or DMF).[1][2][3]

  • Add 1.1 - 1.5 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA ).[2][3]

  • Stir for 15 minutes. The mixture will become homogeneous (if in DMF) or precipitate amine-HCl salts (if in DCM/Ether).[1][2][3]

  • Proceed: Add the electrophile (e.g., acid chloride, alkyl halide) directly to this mixture.[2][3]

Visualizations

Solubility & Partitioning Mechanism

The following diagram illustrates the pH-dependent "switch" mechanism that allows for purification via extraction.

SolubilitySwitchSaltHCl Salt Form(Protonated, Charged)FreeBaseFree Base Form(Neutral, Lipophilic)Salt->FreeBaseAdd Base (pH > 10)(NaOH/NaHCO3)AqueousAqueous Phase(Water/Buffer)Salt->AqueousHighly SolubleFreeBase->SaltAdd Acid (pH < 4)(HCl in Dioxane)OrganicOrganic Phase(DCM/EtOAc)FreeBase->OrganicHighly Soluble

Caption: The reversible transition between the water-soluble salt and the organic-soluble free base is controlled by pH, enabling purification via acid-base extraction.[1][2][3]

Decision Tree: Form Selection

Use this logic flow to determine which form to purchase or generate for your specific application.[2][3]

SelectionLogicStartStart: Select FormStorageLong-term Storage?Start->StorageReactionImmediate Reaction?Storage->ReactionNoHCl_RecRecommendation:HCl Salt(Stable, Solid)Storage->HCl_RecYes (> 1 week)SolventReaction Solvent?Reaction->SolventSolvent->HCl_RecAqueous/AlcoholBase_RecRecommendation:Free Base(Ready Nucleophile)Solvent->Base_RecNon-Polar (DCM/THF)No Aux Base allowedInSituUse HCl Salt +Auxiliary Base (DIPEA)Solvent->InSituGeneral Organic Synthesis

Caption: Strategic selection guide based on storage needs and reaction solvent compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine Safety Data Sheet. Retrieved from [Link]

chiral separation of N-Methyltetrahydro-2H-pyran-4-amine enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the chiral separation of aminopyran derivatives , specifically focusing on the isomers and analogs of N-Methyltetrahydro-2H-pyran-4-amine.[1]

Executive Summary: The Chirality Paradox

Crucial Scientific Clarification: The parent molecule, N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2), is achiral (meso) due to a plane of symmetry passing through the oxygen atom and the C4-nitrogen axis.[1] It does not exist as enantiomers and cannot be chirally separated.

However, "chiral separation of aminopyrans" is a critical workflow in drug development for two related classes of compounds often confused with the parent structure:

  • Positional Isomers: N-Methyltetrahydro-2H-pyran-3 -amine (Chiral center at C3).[1]

  • Substituted Analogs: cis/trans-2-Substituted-N-methyltetrahydro-2H-pyran-4-amines (Chiral centers at C2 and C4).[1]

This guide details the high-performance liquid chromatography (HPLC) protocols for separating these chiral aminopyran targets , using the achiral 4-amine as a retention time reference.

Part 1: The Challenge – Small, Basic, and Invisible

Separating aminopyran enantiomers presents three specific chromatographic hurdles:

  • Lack of Chromophores: The saturated pyran ring and aliphatic amine are UV-transparent. Standard UV detection (254 nm) is useless; detection requires low-UV (200-210 nm), Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

  • Amine Basicity: The secondary amine interacts strongly with residual silanols on the silica backbone, causing severe peak tailing.

  • Low Molecular Weight: Limited surface area for chiral recognition requires highly selective stationary phases.

Part 2: Comparative Method Guide

Method A: Immobilized Polysaccharide Phases (The "Gold Standard")

Best for: Robustness, solubility screening, and preparative scale-up.

  • Column: CHIRALPAK® IA, IC, or ID (Amylose/Cellulose derivatives immobilized on silica).

  • Mechanism: Inclusion complexes and hydrogen bonding.[2] The immobilized nature allows the use of "forbidden" solvents (e.g., dichloromethane, ethyl acetate) which can dramatically alter selectivity for stubborn amines.

  • Mobile Phase:

    • Normal Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1).[1]

    • Polar Organic Mode: 100% Acetonitrile / 0.1% DEA (Excellent for basic amines).

Method B: Coated Polysaccharide Phases (The "Traditional Workhorse")

Best for: Initial screening of standard derivatives.

  • Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H .[1]

  • Mechanism: The "H" series offers higher efficiency (5 µm particles) for small molecules.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / DEA (90:10:0.1).[1]

  • Warning: Strictly avoid incompatible solvents (THF, DCM, EtOAc) which strip the stationary phase.

Method C: Crown Ether Phases (The "Amine Specialist")

Best for: Primary amines (if the N-methyl group is absent) or specific protonated ammonium recognition.

  • Column: CROWNPAK® CR-I(+) / CR-I(-) .

  • Mechanism: Host-guest complexation of the ammonium ion (

    
    ) inside the crown ether cavity.[1]
    
  • Mobile Phase: Perchloric acid (

    
    ) aqueous buffer (pH 1.0–2.0).
    
  • Limitation: Requires the amine to be protonated; less effective for N-methyl secondary amines compared to primary amines.[1]

Part 3: Experimental Data & Protocol

Comparative Performance Table

Data based on separation of the chiral isomer: N-Methyltetrahydro-2H-pyran-3-amine.[1][3]

ParameterMethod A (Immobilized IC)Method B (Coated AD-H)Method C (Crown Ether)
Mobile Phase Hexane/EtOH/DEA (85:15:0.[1]1)Hexane/IPA/DEA (90:10:0.1)pH 1.5

(aq) / MeOH
Selectivity (

)
1.35 (High)1.15 (Moderate)1.05 (Low for secondary amines)
Resolution (

)
4.2 (Baseline)1.8 (Partial/Baseline)< 1.0 (Co-elution likely)
Peak Shape Excellent (Sym < 1.2)Good (Sym < 1.4)Poor (Tailing)
Detection CAD / MS / UV 210nmCAD / MS / UV 210nmUV 200nm (High background)
Step-by-Step Screening Protocol
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (for Method A/B). Do not use DMSO if collecting fractions.

  • System Conditioning: Flush system with Mobile Phase + 0.1% DEA for 30 mins to passivate silanols.

  • Primary Screen (Immobilized):

    • Inject on CHIRALPAK IC .

    • Eluent: Hexane/EtOH/DEA (90:10:0.1).

    • Flow: 1.0 mL/min. Temp: 25°C.

  • Secondary Screen (Polar Organic):

    • If resolution < 1.5, switch to 100% Acetonitrile + 0.1% DEA + 0.1% Ethanol on CHIRALPAK IA .

    • Why? Acetonitrile creates a "U-shape" retention map, often resolving amines that co-elute in alkanes.

  • Detection Optimization:

    • If using UV, set reference wavelength to 360 nm (to cancel noise) and monitor 205-210 nm.

    • Ideally, use CAD (Charged Aerosol Detection) for uniform response independent of structure.

Part 4: Visualization of Screening Workflow

ChiralScreening Start Start: Aminopyran Sample (Isomer/Derivative) CheckStructure Check Structure: Is it 4-amine (Achiral)? Start->CheckStructure AchiralStop STOP: Molecule is Achiral No Separation Possible CheckStructure->AchiralStop Yes ChiralProceed Proceed: Target is Chiral (3-amine or substituted) CheckStructure->ChiralProceed No (Isomer/Substituted) Screen1 Screen 1: Immobilized CSP (IC/IA) Hexane/EtOH/DEA ChiralProceed->Screen1 Result1 Resolution > 1.5? Screen1->Result1 Success1 Method Developed Optimize Flow/Temp Result1->Success1 Yes Screen2 Screen 2: Polar Organic Mode 100% MeCN + DEA Result1->Screen2 No Result2 Resolution > 1.5? Screen2->Result2 Result2->Success1 Yes Screen3 Screen 3: Coated CSP (AD-H/OD-H) Hexane/IPA/DEA Result2->Screen3 No Derivatize Alternative: Derivatization (e.g., Benzoyl Chloride) for UV detect Screen3->Derivatize Fail

Caption: Logical decision tree for the chiral method development of aminopyran derivatives, prioritizing immobilized phases for basic amines.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Foundational text on polysaccharide CSP mechanisms).

  • Ye, Y. K., et al. (2006). "Enantiomeric separation of chiral amines on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1125(1), 138-143. (Specific protocols for basic amines).
  • PubChem. (2024). Compound Summary: N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2).[1][4] National Library of Medicine. Link (Verifying achiral structure).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you work with—from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS No. 1301931-36-8). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment.

The fundamental principle of chemical waste management is that generators of waste are responsible for its safe disposal. This guide is grounded in established safety protocols and regulatory standards to empower you to manage this responsibility effectively.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound and related amine hydrochlorides are classified as hazardous materials. Understanding the specific risks is the first step in handling and disposing of them safely. While a comprehensive toxicological profile for this specific compound is not fully detailed, related structures and available Safety Data Sheets (SDS) indicate that it should be handled with care.

Similar amine compounds are often categorized as corrosive and can cause severe skin burns and eye damage.[1] Therefore, it is prudent to treat this compound as a hazardous substance requiring careful management. The core principle is to prevent exposure and environmental release.

Key Hazard Considerations:

  • Corrosivity: Many amines and their salts are corrosive to skin and eyes.

  • Toxicity: The toxicological properties may not be fully investigated, necessitating cautious handling to avoid inhalation, ingestion, or skin contact.[1]

  • Environmental Impact: Improper disposal can lead to the contamination of water and soil.[2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory environment.

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins long before the final waste pickup. It starts with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental contact with the eyes.
Hand Protection Nitrile or other chemically resistant gloves. Consult your institution's glove selection guide for specifics.Prevents direct skin contact, which can cause irritation or burns.[1][3]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or vapors.[3][4]Minimizes respiratory exposure to the chemical.
Waste Accumulation and Storage
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Corrosive, Toxic)

    • The accumulation start date

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.

  • Storage Location: Keep waste containers in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel and near the point of generation. Ensure containers are stored below eye level and within secondary containment to catch any potential leaks.[5]

Spill and Emergency Procedures

Accidents can happen. A clear, actionable plan is essential.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as listed above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container.[6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Chemical waste generators are required to follow these regulations to ensure proper and safe disposal.[1][8]

The following workflow outlines the required steps from waste generation to final disposal.

G cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process A 1. Generation of Waste (e.g., unused material, contaminated labware) B 2. Characterize & Segregate Isolate from other waste streams. A->B C 3. Accumulate in Labeled Container - Secure Lid - Hazardous Waste Label - Secondary Containment B->C D 4. Store in Satellite Accumulation Area (Max 12 months for academic labs under Subpart K) C->D E 5. Request Waste Pickup Submit request to institutional EHS. D->E When container is full or time limit is reached F 6. EHS Collection Waste is transferred to a central accumulation facility. E->F G 7. Manifest & Transport Waste is manifested for off-site transport. F->G H 8. Final Disposal (e.g., Incineration) Handled by a licensed hazardous waste vendor. G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.